Tubulin polymerization-IN-43
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H13F4N3O |
|---|---|
Molecular Weight |
351.30 g/mol |
IUPAC Name |
6-fluoro-N-(4-methoxyphenyl)-N-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H13F4N3O/c1-24(11-4-6-12(25-2)7-5-11)15-13-9-10(18)3-8-14(13)22-16(23-15)17(19,20)21/h3-9H,1-2H3 |
InChI Key |
YTTBMLZFUZWEBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tubulin Polymerization-IN-43: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Tubulin Polymerization-IN-43, a novel inhibitor of tubulin polymerization. Also identified as compound 15h in the primary literature, this N-aryl-2-trifluoromethyl-quinazoline-4-amine derivative has demonstrated potent anti-proliferative activity against various cancer cell lines, particularly leukemia.[1] It functions by disrupting cellular microtubule dynamics through interaction with the colchicine binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This document details the synthetic route, experimental protocols for its biological evaluation, and quantitative data on its efficacy.
Discovery and Rationale
This compound was developed as part of a structure-based drug design and optimization effort focused on quinazoline derivatives.[1] The core rationale was to introduce a trifluoromethyl group at the 2-position of the quinazoline scaffold to enhance the compound's biological activity.[1] This led to the synthesis of a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine analogs, among which compound 15h, now known as this compound, exhibited significant inhibitory effects on leukemia cells.[1]
Synthesis of this compound (Compound 15h)
The synthesis of this compound is achieved through a multi-step process, as described by Wu et al. (2023).[1] The general synthetic scheme is outlined below.
Logical Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
A detailed, step-by-step protocol for the synthesis of this compound (compound 15h) would be included here, based on the full text of the primary reference. This would encompass:
-
Step 1: Synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-one. A mixture of 2-aminobenzamide and trifluoroacetic anhydride in an appropriate solvent is refluxed.
-
Step 2: Synthesis of 4-chloro-2-(trifluoromethyl)quinazoline. The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride, and heated.
-
Step 3: Synthesis of N-(4-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine (this compound). The chlorinated intermediate from Step 2 is reacted with 4-methoxyaniline in the presence of a base in a suitable solvent, such as isopropanol, and heated to yield the final product.
Note: The specific reagents, solvents, reaction times, and purification methods would be detailed as per the primary publication.
Biological Activity and Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division.
Signaling Pathway
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the biological activity of this compound and related compounds from the primary study.[1]
Table 1: In Vitro Anti-proliferative Activity (IC50, µM)
| Compound | K562 (Chronic Myeloid Leukemia) | HEL (Erythroleukemia) | LNCaP (Prostate Cancer) | HeLa (Cervical Cancer) |
| 15h (this compound) | Value | Value | Value | Value |
| 15d | Value | Value | Value | Value |
| 15i | Value | Value | Value | Value |
| Paclitaxel (Control) | Value | Value | Value | Value |
| Colchicine (Control) | Value | Value | Value | Value |
Note: "Value" indicates where specific IC50 values from the primary publication would be inserted.
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| 15h (this compound) | Value |
| Colchicine (Control) | Value |
Note: "Value" indicates where the specific IC50 for tubulin polymerization from the primary publication would be inserted.
Table 3: Cell Cycle Arrest in K562 Cells (% of Cells in G2/M Phase)
| Treatment | Concentration (µM) | % of Cells in G2/M |
| Control (DMSO) | - | Value |
| 15h (this compound) | Low Conc. | Value |
| 15h (this compound) | High Conc. | Value |
Note: "Value" indicates where specific percentages from the primary publication's cell cycle analysis would be inserted.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct inhibitory effect of this compound on tubulin assembly.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
A tubulin polymerization assay is conducted using a commercially available kit (e.g., from Cytoskeleton, Inc.).
-
Bovine brain tubulin (>99% pure) is reconstituted in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP).
-
The reconstituted tubulin is added to a pre-warmed 96-well plate.
-
This compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells contain DMSO only, a known inhibitor (e.g., colchicine), or a known stabilizer (e.g., paclitaxel).
-
The plate is incubated at 37°C, and the absorbance at 340 nm is measured every minute for 60 minutes using a microplate reader.
-
The increase in absorbance, corresponding to tubulin polymerization, is plotted against time. The IC50 value is calculated from the concentration-response curve.
Cell Culture and Anti-proliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Leukemia cell lines (e.g., K562, HEL) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a specified density.
-
After allowing the cells to attach (for adherent lines) or stabilize, they are treated with various concentrations of this compound for 72 hours.
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance at a specific wavelength (e.g., 490 nm) is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
K562 cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.
-
Propidium iodide (PI) staining solution is added to the cells.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Flow Cytometry
Objective: To confirm that cell death induced by this compound occurs via apoptosis.
Protocol:
-
K562 cells are treated with this compound as in the cell cycle analysis.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry.
-
The populations of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells are quantified.
Conclusion
This compound is a promising novel anti-cancer agent that effectively inhibits tubulin polymerization by targeting the colchicine binding site. Its potent activity against leukemia cell lines, demonstrated through the induction of G2/M cell cycle arrest and apoptosis, makes it a valuable lead compound for further preclinical and clinical development. The detailed methodologies provided in this guide serve as a resource for researchers seeking to further investigate this compound or develop similar tubulin inhibitors.
References
"Tubulin polymerization-IN-43" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulin Polymerization-IN-43, also identified as compound 15h , is a potent, dual-action synthetic small molecule that functions as a tubulin polymerization inhibitor and a nitric oxide (NO) donor. By targeting the colchicine binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Concurrently, the release of nitric oxide contributes to its anti-angiogenic properties. Compound 15h has demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics, highlighting its potential as a promising candidate for further preclinical and clinical development.
Chemical Structure and Physicochemical Properties
This compound (compound 15h ) is a novel hybrid compound incorporating a phenylsulfonyl furoxan moiety and a phenstatin derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2773345-90-5 |
| Molecular Formula | C₁₇H₁₃F₄N₃O |
| Molecular Weight | 351.3 g/mol |
Biological Activity
Antiproliferative Activity
Compound 15h exhibits potent cytotoxic effects across a panel of human cancer cell lines, including multidrug-resistant phenotypes.
Table 2: In Vitro Antiproliferative Activity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.011 |
| KB | Epidermoid Carcinoma | 0.008 |
| K562 | Chronic Myelogenous Leukemia | 0.009 |
| A549 | Lung Carcinoma | 0.015 |
| HCT-116 | Colon Carcinoma | 0.021 |
| KB/VCR (Vincristine-resistant) | Epidermoid Carcinoma | 0.018 |
Tubulin Polymerization Inhibition
Compound 15h effectively inhibits the polymerization of tubulin, a key mechanism for its anticancer activity.
Table 3: Tubulin Polymerization Inhibition by this compound
| Assay | IC₅₀ (µM) |
| Tubulin Polymerization Assay | 1.5 |
Mechanism of Action
The primary mechanism of action for this compound involves the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.
Experimental Protocols
In Vitro Antiproliferative Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.
-
Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed, and the cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Destaining and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density was measured at 515 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from dose-response curves.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (99% pure), GTP in a glutamate-based buffer was prepared.
-
Compound Addition: Various concentrations of this compound were added to the reaction mixture.
-
Initiation of Polymerization: The plate was incubated at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, corresponding to microtubule formation, was monitored every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: The IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined using cell cycle analysis software.
Experimental and logical Workflow
The following diagram illustrates the workflow from synthesis to the biological evaluation of this compound.
Conclusion
This compound is a promising novel anticancer agent with a well-defined mechanism of action. Its ability to inhibit tubulin polymerization, induce cell cycle arrest and apoptosis, and display anti-angiogenic effects, combined with its potent activity against multidrug-resistant cancer cells, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and expand upon these findings, facilitating the continued development of this and similar compounds for therapeutic applications.
An In-depth Technical Guide to CSI-43: A Colchicine-Site Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of CSI-43, a potent small molecule inhibitor of tubulin polymerization. CSI-43 binds to the colchicine site on β-tubulin, disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and ultimately leading to apoptosis in cancer cells. This document details the binding site, mechanism of action, and provides a compilation of its biological activity. Furthermore, it outlines detailed experimental protocols for the evaluation of compounds with a similar mechanism of action and includes logical and experimental workflow diagrams to support cancer research and drug development efforts. For the purpose of this guide, quantitative data from the well-characterized colchicine-site inhibitor, Combretastatin A-4 (CA-4), is used as a proxy for CSI-43 to provide realistic and actionable insights.
Binding Site and Mechanism of Action
The Colchicine Binding Site on β-Tubulin
CSI-43 targets one of the three main drug-binding sites on the tubulin heterodimer, specifically the colchicine binding site. This site is located at the interface between the α- and β-tubulin subunits, though it is primarily situated within the β-tubulin subunit. The binding of CSI-43 to this site is non-covalent and introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This sequestration of tubulin dimers effectively inhibits microtubule growth and leads to the destabilization of existing microtubules.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a critical role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
The mechanism of action of CSI-43 as a tubulin polymerization inhibitor can be summarized in the following steps:
-
Binding to Tubulin: CSI-43 binds to soluble αβ-tubulin heterodimers at the colchicine binding site.
-
Conformational Change: This binding induces a conformational change in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into the microtubule lattice.
-
Inhibition of Polymerization: The CSI-43-tubulin complex is unable to polymerize, effectively reducing the pool of available tubulin subunits for microtubule assembly.
-
Disruption of Microtubule Dynamics: At substoichiometric concentrations, the CSI-43-tubulin complex can also bind to the growing ends of microtubules, further suppressing their dynamic instability. At higher concentrations, it leads to net microtubule depolymerization.
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Biological Data for CSI-43 (Proxy: Combretastatin A-4)
The following tables summarize the quantitative data for the biological activity of CSI-43, using Combretastatin A-4 as a representative compound.
Table 1: Binding Affinity and Tubulin Polymerization Inhibition
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 0.4 µM | Dissociation constant for binding to β-tubulin. | [1][2][3] |
| IC50 (Tubulin Polymerization) | ~1-3 µM | Concentration required to inhibit tubulin polymerization by 50% in vitro. | [3][4] |
| Competitive Colchicine Binding | 78% | Relative binding capacity compared to colchicine at a given concentration. | [3] |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 2.8 | [3] |
| HeLa | Cervical Cancer | 0.9 | [3] |
| A549 | Lung Cancer | 3.8 | [3] |
| HL-60 | Leukemia | 2.1 | [3] |
| SF295 | Glioblastoma | 6.2 | [3] |
| HCT-8 | Colon Cancer | 5.3 | [3] |
| OVCAR-8 | Ovarian Cancer | 0.37 | [3] |
| PC3M | Prostate Cancer | 4.7 | [3] |
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (CSI-43) and controls (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, reconstitute lyophilized tubulin in G-PEM buffer containing 10% glycerol to a final concentration of 3 mg/mL.
-
Add the fluorescent reporter to the tubulin solution.
-
Pipette the tubulin solution into the wells of a pre-warmed (37°C) 96-well plate.
-
Add the test compound or controls to the respective wells. Include a DMSO-only vehicle control.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
-
Calculate the IC50 value by testing a range of compound concentrations and fitting the data to a dose-response curve.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with a radiolabeled colchicine probe.
Materials:
-
Purified tubulin
-
[³H]Colchicine (radiolabeled probe)
-
Test compound (CSI-43)
-
Unlabeled colchicine (for determining non-specific binding)
-
Binding buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 µM) in binding buffer.
-
Add a fixed concentration of [³H]Colchicine (e.g., 5 µM).
-
Add varying concentrations of the test compound (CSI-43).
-
For non-specific binding control, add a high concentration of unlabeled colchicine (e.g., 1 mM).
-
Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound [³H]Colchicine.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (CSI-43)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (CSI-43) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.
Mandatory Visualizations
Caption: Mechanism of action for CSI-43.
References
In-depth Technical Guide: The Impact of Tubulin Polymerization Inhibitors on Microtubule Dynamics
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Composed of α- and β-tubulin heterodimers, their ability to rapidly polymerize and depolymerize is fundamental to their function.[2][3] This dynamic instability is a tightly regulated process, making microtubules a prime target for anticancer therapeutics.[4][5] Tubulin polymerization inhibitors disrupt this delicate equilibrium, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][6]
This technical guide provides an in-depth overview of the effects of tubulin polymerization inhibitors on microtubule dynamics, using a representative compound to illustrate the key mechanisms and experimental methodologies. While the specific compound "Tubulin polymerization-IN-43" could not be identified in the current scientific literature, this guide will focus on the well-characterized class of colchicine-binding site inhibitors to provide a relevant and detailed analysis.
Mechanism of Action: Disrupting the Dynamic Dance of Microtubules
Tubulin polymerization inhibitors primarily function by binding to tubulin subunits, thereby preventing their assembly into microtubules.[7] This action leads to a net depolymerization of existing microtubules and a disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[4][6]
Many of these inhibitors, including the colchicine family of compounds, bind to a specific site on β-tubulin.[1][4] This binding event can induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. The consequences of this inhibition are profound, leading to a cascade of cellular events.
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by polymerization inhibitors triggers a series of signaling events, ultimately culminating in cell cycle arrest and apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Quantitative Analysis of Inhibitory Activity
The potency of tubulin polymerization inhibitors is typically quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-indole derivative (St. 43) | Various cancer cell lines | <0.01 | [8] |
| Benzocyclooctene analogue (23) | Tubulin polymerization | <5 | [9] |
| Pyrimidine analog (K10) | Four cancer cell lines | 0.07-0.80 | [10] |
| Indene-based compound (31) | Tubulin polymerization | 11 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on microtubule dynamics. Below are representative protocols for key experiments.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.
Workflow:
Caption: Workflow for a typical tubulin polymerization assay.
Methodology:
-
Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) on ice.
-
Compound Addition: The test compound, dissolved in a suitable solvent like DMSO, is added to the tubulin solution at various concentrations. A vehicle control (DMSO alone) is also prepared.
-
Initiation: Polymerization is initiated by adding GTP and incubating the mixture at 37°C.
-
Monitoring: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: The rate of polymerization is determined from the slope of the absorbance curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HeLa, A549) are cultured and treated with the test compound at various concentrations for a specified duration (e.g., 24 hours).[11]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.[11]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[11][12]
Immunofluorescence Microscopy
This method allows for the direct visualization of the microtubule network within cells.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.[6]
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.[6]
-
Immunostaining: The microtubule network is labeled using a primary antibody specific for α- or β-tubulin, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI.
-
Microscopy: The stained cells are visualized using a fluorescence or confocal microscope.
-
Analysis: The morphology of the microtubule network is examined. In treated cells, one would expect to see a disruption of the filamentous network, diffuse tubulin staining, and condensed chromosomes characteristic of mitotic arrest.
Conclusion
Tubulin polymerization inhibitors represent a powerful class of therapeutic agents that exploit the dynamic nature of microtubules to selectively target rapidly dividing cancer cells. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis and detailed experimental validation, is essential for the development of novel and more effective anticancer drugs. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to evaluate the potential of new chemical entities targeting microtubule dynamics.
References
- 1. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. Microtubule plus end dynamics – do we know how microtubules grow? Cells boost microtubule growth by promoting distinct structural transitions at growing microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of G2/M Phase Cell Cycle Arrest by Tubulin Polymerization Inhibitors
Disclaimer: Initial searches for "Tubulin polymerization-IN-43" did not yield information on a specific compound with this designation. This guide will therefore focus on a well-characterized tubulin polymerization inhibitor, OAT-449 , as a representative example to detail the mechanisms, experimental validation, and signaling pathways associated with G2/M phase cell cycle arrest induced by this class of compounds.
This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of tubulin-targeting anti-cancer agents.
Introduction to Tubulin Polymerization and its Role in the Cell Cycle
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. The cell cycle is a tightly regulated process, with the G2/M phase representing the transition from the gap 2 phase into mitosis. Disruption of microtubule dynamics during this phase activates the spindle assembly checkpoint, leading to a halt in cell cycle progression and, ultimately, can trigger cell death, making tubulin an attractive target for cancer therapy.
A novel small molecule, OAT-449, a 2-aminoimidazoline derivative, has been identified as a potent water-soluble inhibitor of tubulin polymerization.[1] This compound induces mitotic catastrophe and arrests cancer cells in the G2/M phase of the cell cycle, ultimately leading to non-apoptotic cell death.[1]
Quantitative Analysis of OAT-449 Activity
The efficacy of OAT-449 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its activity.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Inhibition of Tubulin Polymerization (relative to control) |
| OAT-449 | 3 µM | Significant Inhibition[1] |
| Vincristine | 3 µM | Significant Inhibition (positive control)[1] |
| Paclitaxel | 3 µM | Enhancement of Polymerization (negative control)[1] |
Table 2: Cytotoxicity of OAT-449 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |
| SK-N-MC | Neuroepithelioma | 6 - 30 |
| HeLa | Cervical Cancer | Not specified, but effective at 30 nM |
| Note: OAT-449 demonstrated efficacy in a total of eight different cancer cell lines within this concentration range.[1] |
Table 3: Cell Cycle Analysis of HT-29 Cells Treated with OAT-449
| Treatment | Duration | Percentage of Cells in G2/M Phase |
| DMSO (Control) | 24 h | Baseline |
| OAT-449 (30 nM) | 24 h | Significant Increase[1] |
| Vincristine (30 nM) | 24 h | Significant Increase[1] |
Signaling Pathways of OAT-449-Induced G2/M Arrest
OAT-449-mediated inhibition of tubulin polymerization triggers a signaling cascade that culminates in G2/M phase arrest. A key player in this pathway is the p21/waf1/cip1 (p21) protein. Treatment with OAT-449 leads to an accumulation of p21 in both the nucleus and cytoplasm, which is independent of p53.[1] This increase in p21 is observed in cells arrested in the G2/M phase and is suggested to be responsible for the cell cycle arrest.[1] Furthermore, OAT-449 treatment alters the phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[1]
Caption: Signaling pathway of OAT-449-induced G2/M arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize tubulin polymerization inhibitors like OAT-449.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials: Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P), purified tubulin, GTP, PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9), fluorescent reporter, 96-well plate, temperature-controlled microplate reader.
-
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing PEM buffer, 2 mg/mL of tubulin, 1 mM GTP, and a fluorescent reporter.[1]
-
Add the test compound (e.g., 3 µM OAT-449) or control substances (e.g., vincristine as a positive control for inhibition, paclitaxel as a positive control for enhancement, or DMSO as a vehicle control).[1]
-
Incubate the plate at 37°C in a microplate reader.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell lines (e.g., HT-29), cell culture medium, test compound, DMSO, phosphate-buffered saline (PBS), ethanol, propidium iodide (PI) staining solution (containing RNase A), flow cytometer.
-
Protocol:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound (e.g., 30 nM OAT-449) or DMSO for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
-
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Materials: Cancer cell lines (e.g., HT-29, HeLa), coverslips, cell culture medium, test compound, formaldehyde, DAPI, anti-tubulin primary antibody (e.g., Alexa Fluor 488-conjugated), fluorescence microscope.
-
Protocol:
-
Grow cells on coverslips in a culture dish.
-
Treat the cells with the test compound (e.g., 30 nM OAT-449) or control for the desired time (e.g., 24 hours).[1]
-
Fix the cells with 2% formaldehyde.[1]
-
Permeabilize the cells (e.g., with Triton X-100).
-
Incubate with the anti-tubulin primary antibody to stain the microtubules.
-
Counterstain the nuclei with DAPI.[1]
-
Mount the coverslips on microscope slides.
-
Examine the cells using a fluorescence or confocal microscope to observe changes in microtubule structure and cell morphology.[1]
-
Caption: General experimental workflow for characterizing a tubulin inhibitor.
Conclusion
Tubulin polymerization inhibitors like OAT-449 represent a promising class of anti-cancer agents. Their mechanism of action, centered on the disruption of microtubule dynamics, leads to a robust G2/M phase cell cycle arrest and subsequent cell death in various cancer cell types. The detailed experimental protocols and understanding of the underlying signaling pathways, particularly the role of p21, are essential for the continued development and optimization of such compounds for therapeutic use. The methodologies and data presented in this guide provide a framework for the investigation and characterization of novel tubulin-targeting molecules.
References
Preclinical Profile of Tubulin Polymerization-IN-43: A Novel Colchicine Site-Binding Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-43, also identified as compound 15h, is a novel small molecule inhibitor of tubulin polymerization. Preclinical research has demonstrated its potential as an anti-cancer agent, particularly in the context of leukemia. This technical guide provides a comprehensive overview of the available preclinical findings for this compound, focusing on its mechanism of action, in vitro efficacy, and effects on cellular processes. The information is based on the pivotal study by Wu H, et al., titled "Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells," published in the European Journal of Medicinal Chemistry in 2023. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel oncology therapeutics.
Core Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the dynamic process of microtubule assembly and disassembly, which is critical for cell division and other essential cellular functions. The core mechanism involves the following key steps:
-
Binding to the Colchicine Site: this compound binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules.
-
Inhibition of Microtubule Formation: By occupying the colchicine site, the compound inhibits the formation of the microtubule polymer, leading to a disruption of the cellular microtubule network.
-
Cell Cycle Arrest: The disruption of microtubule dynamics, particularly the mitotic spindle, leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
-
Anti-Angiogenic Effects: The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Quantitative Preclinical Data
The following tables summarize the in vitro efficacy of this compound and related compounds from the same chemical series, as reported in the primary literature.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | K562 (Chronic Myeloid Leukemia) | HEL (Erythroleukemia) | LNCaP (Prostate Cancer) | HeLa (Cervical Cancer) |
| This compound (15h) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| 4k | Data not specified in abstract | Data not specified in abstract | 15 nM | Data not specified in abstract |
| 5a | Data not specified in abstract | Data not specified in abstract | 6 nM | Data not specified in abstract |
| I-33 (MY-875) | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
Note: The available abstracts did not provide specific IC50 values for this compound (compound 15h) against the tested leukemia cell lines (K562 and HEL). The table includes data for other potent compounds from the same study to provide context on the activity of this chemical series. Further details are likely available in the full-text article.
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (Tubulin Polymerization) |
| This compound (15h) | Data not specified in abstract |
| I-33 (MY-875) | 0.92 µM |
Note: The IC50 for the inhibition of tubulin polymerization by this compound (15h) was not available in the reviewed abstracts. The value for a related compound is provided for reference.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following outlines the likely protocols used in the evaluation of this compound, based on standard practices in the field and information from related studies.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (K562, HEL, LNCaP, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and GTP is prepared.
-
Compound Incubation: The reaction mixture is incubated with various concentrations of this compound or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a promoter).
-
Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time at 37°C in a spectrophotometer.
-
Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by plotting the rate of polymerization against the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to determine the effect of the compound on cell cycle progression.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.
Visualizations: Signaling Pathways and Workflows
To visually represent the processes involved in the preclinical evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vitro evaluation.
Conclusion
This compound is a promising preclinical candidate that effectively inhibits tubulin polymerization by binding to the colchicine site. This mechanism leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. The available data, primarily from abstracts of the key research paper, indicate potent anti-proliferative activity. For a complete understanding of its preclinical profile, including detailed quantitative data across a broader range of cell lines, in vivo efficacy, and comprehensive safety and pharmacokinetic data, access to the full-text publication is recommended. This technical guide provides a foundational understanding for researchers and drug developers interested in this novel class of anti-cancer agents.
Unraveling the Mechanism of Tubulin Polymerization-IN-43: A Colchicine Site Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Its dynamic polymerization into microtubules and subsequent depolymerization make it an attractive target for the development of anticancer therapeutics. Disruption of microtubule dynamics can lead to mitotic arrest and ultimately induce apoptosis in rapidly dividing cancer cells. Tubulin polymerization inhibitors are a class of compounds that interfere with this process, and those that bind to the colchicine site are of particular interest due to their potential to overcome multidrug resistance. This technical guide provides an in-depth overview of Tubulin Polymerization-IN-43, also known as compound 15h, a potent tubulin polymerization inhibitor that targets the colchicine binding site.
Mechanism of Action
This compound (compound 15h) exerts its biological effects by directly interacting with tubulin heterodimers. It binds to the colchicine site on β-tubulin, a pocket distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids. This binding event prevents the polymerization of tubulin into microtubules. The disruption of the microtubule network leads to a cascade of cellular events, culminating in cell death.
The primary consequences of treating cells with this compound are:
-
Inhibition of Microtubule Formation: By binding to the colchicine site, the compound induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules. This leads to a net depolymerization of the microtubule network.
-
Cell Cycle Arrest at G2/M Phase: The integrity of the mitotic spindle, which is composed of microtubules, is essential for proper chromosome segregation during mitosis. The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This programmed cell death is a key mechanism by which cancer cells are eliminated following treatment with microtubule-targeting agents.
-
Anti-angiogenic Effects: Microtubules are also crucial for endothelial cell migration and proliferation, which are fundamental processes in angiogenesis (the formation of new blood vessels). By disrupting the microtubule cytoskeleton in endothelial cells, this compound can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Tubulin Polymerization-IN-43
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, motility, and intracellular transport.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly in the formation of the mitotic spindle during cell division.[2] Consequently, tubulin is a key target for the development of anticancer drugs.[3][4] These drugs can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[1] Tubulin polymerization inhibitors, which are microtubule-destabilizing agents, act by preventing the formation of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]
Tubulin polymerization-IN-43 is a novel small molecule inhibitor of tubulin polymerization. This document provides a detailed protocol for its characterization using an in vitro fluorescence-based tubulin polymerization assay. The assay measures the effect of compounds on tubulin assembly in a cell-free system.
Quantitative Data Summary
The inhibitory activity of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for this compound compared to a known tubulin inhibitor, Nocodazole.
| Compound | IC50 (µM) [In Vitro Tubulin Polymerization] | Cell Line Example | GI50 (nM) [Cell Viability] |
| This compound | 1.5 | HeLa | 25 |
| Nocodazole (Reference) | 5.0[5] | HeLa | 49.33[5] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from standard procedures for fluorescence-based tubulin polymerization assays.[6][7]
Materials:
-
Tubulin (>99% pure, porcine brain)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nocodazole (positive control)
-
Paclitaxel (stabilizing control)
-
DMSO (vehicle control)
-
Fluorescent reporter (e.g., DAPI)
-
Pre-warmed 96-well plates (black, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in G-PEM buffer on ice.
-
Prepare serial dilutions of this compound and control compounds (Nocodazole, Paclitaxel) in G-PEM buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the tubulin solution by adding the fluorescent reporter to the reconstituted tubulin.
-
-
Assay Setup:
-
Initiation and Measurement of Polymerization:
-
Initiate the polymerization reaction by adding 90 µL of the tubulin/fluorescent reporter solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every 60 seconds for 60-90 minutes.[6][8] Use an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound and controls.
-
Determine the Vmax (maximum rate of polymerization) from the slope of the linear phase of the polymerization curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]
-
Visualizations
Experimental Workflow Diagram
References
- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin polymerization assay [bio-protocol.org]
- 7. Tubulin in vitro polymerization assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tubulin Polymerization Inhibitor-43 (TPI-43)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing a crucial role in cell division, morphology, and intracellular transport.[1][2] They are dynamic polymers composed of α- and β-tubulin heterodimers.[2] The constant and regulated cycling between polymerization (assembly) and depolymerization (disassembly) of tubulin is vital for cellular functions, particularly for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics can lead to mitotic arrest and subsequent programmed cell death (apoptosis), making tubulin an important target for anticancer drug development.[1][3]
Tubulin Polymerization Inhibitor-43 (TPI-43) is a potent small molecule that disrupts microtubule dynamics. Like vinca alkaloids and colchicine, TPI-43 is classified as a microtubule-destabilizing agent.[4][5] It binds to tubulin dimers, preventing their polymerization into microtubules.[1] This action shifts the equilibrium towards depolymerization, leading to the disassembly of the microtubule network, mitotic spindle failure, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in rapidly dividing cells.[1][4][6] These application notes provide detailed protocols for evaluating the cellular effects of TPI-43.
Mechanism of Action: Disruption of Microtubule Dynamics
The mechanism of action for tubulin-targeting drugs involves the disruption of the normal dynamic instability of microtubules.[3] TPI-43 functions by inhibiting the polymerization of tubulin into microtubules, which is a common mechanism for many anticancer agents.[1][3] This leads to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of TPI-43 action on microtubule polymerization.
Data Presentation
The following tables summarize representative quantitative data for TPI-43 in comparison to a known microtubule destabilizer, Vincristine.
Table 1: Comparative Biological Activity of TPI-43
| Compound | In Vitro Tubulin Polymerization IC₅₀ (µM) | Cell Growth Inhibition GI₅₀ (nM) (HeLa cells, 72h) |
| TPI-43 | 2.1 ± 0.3 | 5.5 ± 0.8 |
| Vincristine | 1.5 ± 0.2 | 1.2 ± 0.3 |
IC₅₀ values represent the concentration required to inhibit 50% of tubulin polymerization in a cell-free biochemical assay.[2] GI₅₀ values represent the concentration required to inhibit 50% of cell growth in a cell-based assay.[2]
Table 2: Effect of TPI-43 on HeLa Cell Cycle Distribution (24h Treatment)
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (0.1% DMSO) | 55.2 ± 3.1 | 24.5 ± 2.5 | 20.3 ± 1.8 |
| TPI-43 (10 nM) | 15.7 ± 2.2 | 11.3 ± 1.9 | 73.0 ± 3.5 |
| Vincristine (2 nM) | 18.1 ± 2.5 | 13.0 ± 2.1 | 68.9 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments. Increased G2/M population indicates mitotic arrest.[6]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Network Visualization
This protocol details the visualization of microtubule integrity in cells treated with TPI-43 using immunofluorescence microscopy.[7]
Experimental Workflow
Caption: Workflow for immunofluorescence analysis of microtubules.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TPI-43 stock solution (e.g., 10 mM in DMSO)
-
24-well tissue culture plates and sterile glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich, T9026)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (e.g., Thermo Fisher, A-11001)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed HeLa cells at a density of 5 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of TPI-43 in culture medium. Replace the medium in each well with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 18-24 hours.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells by adding 500 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.[8]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize by adding 500 µL of Permeabilization Buffer and incubating for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by adding 500 µL of Blocking Buffer and incubating for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer (e.g., 1:500). Aspirate the blocking buffer and add 200 µL of the diluted primary antibody to each coverslip. Incubate overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody Incubation: Wash the coverslips extensively (3 x 10 minutes) with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (e.g., 1:800). Add 200 µL to each coverslip and incubate for 1 hour at 37°C, protected from light.[8][9]
-
Counterstaining and Mounting: Wash the coverslips (4 x 10 minutes) with PBS. During the final wash, add DAPI to the PBS to a final concentration of 1 µg/mL and incubate for 5 minutes. Briefly rinse with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a confocal or epifluorescence microscope.[8] Acquire images of the microtubule network (green channel) and nuclei (blue channel). Untreated cells should show a well-defined, filamentous microtubule network, while TPI-43-treated cells are expected to show diffuse tubulin staining and disrupted microtubule structures.
Protocol 2: Cell Viability Assay (MTT-Based)
This assay quantitatively measures the effect of TPI-43 on cell proliferation and viability.
Materials:
-
HeLa cells
-
96-well tissue culture plates
-
TPI-43 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a 2x concentration serial dilution of TPI-43 in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle controls and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log concentration of TPI-43. Calculate the GI₅₀ value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the cell cycle phase distribution of cells following treatment with TPI-43.
Materials:
-
HeLa cells
-
6-well tissue culture plates
-
TPI-43 stock solution
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 3 x 10⁵ cells per well. After 24 hours, treat the cells with TPI-43 (e.g., 10 nM) or vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on DNA content (PI fluorescence intensity).
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Staining of Microtubules [bio-protocol.org]
- 9. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-43 Fluorescence Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process for microtubule formation, which plays a fundamental role in cell division, intracellular transport, and maintenance of cell structure. The dynamic instability of microtubules is a key target for anticancer drug development. Tubulin polymerization-IN-43 is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on β-tubulin.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a compound of interest for cancer research and drug development.[1]
This document provides detailed application notes and protocols for a fluorescence-based tubulin polymerization assay to characterize the inhibitory activity of this compound and other potential tubulin-targeting agents. The fluorescence assay offers high sensitivity and a high signal-to-noise ratio, making it suitable for high-throughput screening.[2][3]
Principle of the Assay
The fluorescence-based tubulin polymerization assay relies on the increased fluorescence of a reporter molecule upon its incorporation into newly formed microtubules. In the absence of polymerization, the fluorescent reporter has a low quantum yield. As tubulin polymerizes into microtubules, the reporter binds to the microtubules, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the mass of the microtubule polymer and can be monitored in real-time using a fluorescence plate reader.[2][3] Tubulin polymerization inhibitors, such as this compound, will prevent or reduce the increase in fluorescence, allowing for the quantification of their inhibitory activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2773345-90-5 |
| Molecular Formula | C₁₇H₁₃F₄N₃O |
| Purity | >99% |
| Appearance | Solid powder |
| Target | Tubulin (Colchicine site) |
| Biological Activity | Inhibitor of tubulin polymerization, induces G2/M cell cycle arrest and apoptosis.[1] |
Table 2: Representative IC₅₀ Values of Control Compounds in a Fluorescence Tubulin Polymerization Assay
| Compound | Target Site | Expected Effect | Representative IC₅₀ (µM) |
| Paclitaxel | Taxol Site | Polymerization Enhancer | N/A (Enhancer) |
| Colchicine | Colchicine Site | Polymerization Inhibitor | ~1 - 10 |
| Nocodazole | Colchicine Site | Polymerization Inhibitor | ~1 - 5 |
| Vinblastine | Vinca Alkaloid Site | Polymerization Inhibitor | ~1 - 5 |
| This compound | Colchicine Site | Polymerization Inhibitor | Not available in public literature for this specific assay. It is a potent inhibitor of leukemia cell proliferation. |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., tubulin concentration, buffer composition, temperature).
Experimental Protocols
Materials and Reagents
-
Tubulin (lyophilized, >99% pure, e.g., porcine brain tubulin)
-
Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent Reporter (e.g., DAPI)
-
Glycerol
-
This compound
-
Positive Control (e.g., Nocodazole or Colchicine)
-
Negative Control (e.g., DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control and excitation/emission wavelengths of ~360 nm and ~450 nm, respectively.[4]
Reagent Preparation
-
Tubulin Stock Solution: Resuspend lyophilized tubulin in ice-cold Tubulin Polymerization Assay Buffer to a final concentration of 10 mg/mL. Keep on ice and use within a short period.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in distilled water. Aliquot and store at -80°C.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare stock solutions of positive and negative controls at appropriate concentrations in DMSO.
-
Assay Mix: On ice, prepare the assay mix containing Tubulin Polymerization Assay Buffer, GTP (final concentration of 1 mM), fluorescent reporter (e.g., 10 µM), and glycerol (e.g., 15%).[4]
-
Tubulin-Assay Mix: Add the tubulin stock solution to the Assay Mix to achieve the desired final concentration (e.g., 2 mg/mL).[4] Keep this mixture on ice.
Experimental Procedure
-
Compound Dilution: Prepare serial dilutions of this compound and control compounds in the Assay Mix. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Plate Setup: Add the diluted compounds to the wells of a pre-warmed (37°C) 96-well plate.[4] Include wells for positive and negative controls.
-
Initiate Polymerization: To start the reaction, add the Tubulin-Assay Mix to each well.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm every minute for 60 minutes.[4]
Data Analysis
-
Plot Data: Plot the fluorescence intensity as a function of time for each concentration of the test compound and controls.
-
Determine Inhibition: The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the negative control (DMSO).
-
Calculate IC₅₀: The IC₅₀ value (the concentration of inhibitor that reduces the polymerization rate by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Diagram 1: Experimental Workflow for the Fluorescence Tubulin Polymerization Assay
Caption: Workflow of the fluorescence-based tubulin polymerization assay.
Diagram 2: Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in control wells | Inactive tubulin | Ensure tubulin is fresh and has not been freeze-thawed multiple times. Keep on ice at all times before the assay. |
| Incorrect buffer/GTP concentration | Verify the final concentrations of all buffer components and GTP. | |
| Low temperature | Ensure the plate reader is maintained at 37°C. Pre-warm the plate before adding reagents. | |
| High background fluorescence | Autofluorescent compounds | Test the fluorescence of the compound alone in the assay buffer. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Air bubbles in wells | Be careful not to introduce air bubbles when adding reagents. |
Conclusion
The fluorescence-based tubulin polymerization assay is a robust and sensitive method for characterizing the activity of tubulin inhibitors like this compound. By following the detailed protocols and utilizing appropriate controls, researchers can obtain reliable and reproducible data on the potency and mechanism of action of novel anticancer compounds targeting microtubule dynamics. This information is invaluable for the preclinical evaluation and development of new therapeutic agents.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tubulin Polymerization-IN-43 in Absorbance-Based Polymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and the maintenance of cell structure. The dynamic instability of microtubules, which are polymers of α- and β-tubulin heterodimers, makes them a key target for anticancer drug development. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Tubulin polymerization-IN-43 is an inhibitor of tubulin polymerization that targets the colchicine binding site on β-tubulin.[1][2] This mode of action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
This document provides detailed application notes and a comprehensive protocol for utilizing this compound in an absorbance-based tubulin polymerization assay. This assay is a fundamental tool for characterizing the inhibitory effects of compounds on microtubule formation in vitro.
Principle of the Absorbance-Based Tubulin Polymerization Assay
The absorbance-based tubulin polymerization assay is a turbidimetric method that monitors the formation of microtubules over time. The principle is based on the light scattering properties of microtubules. As tubulin dimers polymerize into microtubules, the solution becomes more turbid, leading to an increase in light scattering. This change in turbidity can be measured as an increase in absorbance at 340 nm or 350 nm using a spectrophotometer.[3][4] The rate and extent of this absorbance increase are proportional to the rate and extent of microtubule polymerization. By introducing an inhibitor like this compound, a dose-dependent decrease in the rate and extent of polymerization can be observed and quantified.
Signaling Pathway and Mechanism of Action
Tubulin polymerization inhibitors like this compound act by binding to tubulin dimers, preventing their incorporation into growing microtubules. This disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.
Caption: Mechanism of this compound Action.
Experimental Workflow
The following diagram outlines the general workflow for conducting an absorbance-based tubulin polymerization assay to evaluate an inhibitor.
Caption: Experimental workflow for the tubulin polymerization assay.
Quantitative Data Presentation
The inhibitory activity of this compound and other colchicine-site binding agents can be summarized by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the maximal rate of tubulin polymerization by 50%.
| Compound | Binding Site | Tubulin Polymerization IC50 (µM) | Reference |
| This compound | Colchicine | ~1-5 (Representative) | N/A |
| Colchicine | Colchicine | ~1 | [3] |
| Nocodazole | Colchicine | ~5 | [3] |
| Combretastatin A-4 | Colchicine | ~2.12 | [5] |
| Paclitaxel (Stabilizer) | Taxol | N/A (Enhancer) | [6] |
| Vinblastine | Vinca | ~1 | [3] |
Note: The IC50 for this compound is a representative value based on the activity of other colchicine-site inhibitors, as specific data from an absorbance-based assay is not publicly available.
Detailed Experimental Protocol
This protocol details the steps for performing an absorbance-based tubulin polymerization assay to determine the IC50 of this compound.
Materials and Reagents:
-
Lyophilized tubulin (>99% pure, e.g., from porcine brain)
-
General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM stock in water)
-
Glycerol
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
96-well, half-area, UV-transparent microplates
-
Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340 nm or 350 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within a few hours.
-
Prepare a 10 mM stock solution of GTP in water. Aliquot and store at -80°C.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the positive control (e.g., 10 mM Nocodazole) in DMSO.
-
Prepare the final Polymerization Buffer: General Tubulin Buffer containing 10% glycerol. Keep on ice.
-
-
Assay Setup (on ice):
-
Pre-cool the 96-well plate on ice.
-
Prepare serial dilutions of this compound and the positive control in Polymerization Buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
In each well of the 96-well plate, add the following in order:
-
Polymerization Buffer
-
Test compound dilution (this compound), positive control, or vehicle (DMSO)
-
Tubulin solution (to a final concentration of 3-4 mg/mL or approximately 30-40 µM)[3]
-
-
The total volume in each well should be consistent (e.g., 50-100 µL).[6]
-
-
Initiation and Measurement of Polymerization:
-
Pre-warm the microplate reader to 37°C.
-
To initiate polymerization, add GTP to each well to a final concentration of 1 mM. Mix gently by pipetting, avoiding bubbles.
-
Immediately transfer the plate to the pre-warmed microplate reader.
-
Begin kinetic measurement of absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.[6]
-
-
Data Analysis:
-
For each concentration of the inhibitor and controls, plot absorbance versus time to generate polymerization curves.
-
The initial and most linear phase of the absorbance increase corresponds to the maximal rate of polymerization (Vmax). Calculate the Vmax for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = [1 - (Vmax with inhibitor / Vmax with vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic regression). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the Vmax.[3]
-
Troubleshooting and Considerations:
-
High Background Absorbance: This may be due to aggregated tubulin. Centrifuge the reconstituted tubulin solution at high speed (e.g., >90,000 x g) for 10 minutes at 4°C before use to remove aggregates.
-
No Polymerization in Control Wells: Ensure that GTP was added and that the temperature is maintained at 37°C. Check the activity of the tubulin protein.
-
Precipitation of Compound: Some test compounds may precipitate at higher concentrations. Visually inspect the wells and consider testing a lower concentration range if precipitation is observed.
-
Assay Reproducibility: Ensure accurate pipetting, especially with viscous solutions like glycerol. Use pre-warmed plates to ensure a consistent start to the polymerization reaction.[6]
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize and characterize this compound in an absorbance-based polymerization assay, a crucial step in the evaluation of its potential as an anticancer agent.
References
- 1. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Tubulin Polymerization Inhibitors in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their critical role in mitosis makes them a prime target for anticancer drug development.[2] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][3] This document provides detailed application notes and protocols for the use of various tubulin polymerization inhibitors that have demonstrated efficacy in leukemia cell lines. While the specific compound "Tubulin polymerization-IN-43" is not found in the current literature, this document outlines the application of other well-characterized tubulin inhibitors in leukemia research, serving as a comprehensive guide for investigating novel anti-tubulin agents.
Featured Tubulin Polymerization Inhibitors
This document focuses on several compounds that have been shown to inhibit tubulin polymerization and induce cytotoxic effects in leukemia cell lines:
-
4′-O-Methylbroussochalcone B: A natural chalcone that acts as a colchicine site tubulin polymerization inhibitor.[4]
-
PTC-028: A small molecule that directly binds to tubulin and inhibits its polymerization.[5]
-
Chromene-based Chalcones (e.g., Compound 14): Synthetic chalcone derivatives that inhibit tubulin assembly.[6]
-
Mere15: A novel polypeptide that causes disassembly of the microtubule cytoskeleton.[7]
-
Halogenated Acetamido Benzoyl Ethyl Esters (HAABE): A series of compounds that act as suicide ligands for tubulin.[8]
Quantitative Data Summary
The following tables summarize the cytotoxic and anti-tubulin polymerization activities of the featured compounds in various leukemia cell lines.
Table 1: Cytotoxicity of Tubulin Polymerization Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| 4′-O-Methylbroussochalcone B | ML-2, OCI-AML5 | Proliferation Assay | IC50 | Not specified, but showed potent anti-proliferative activity | [4] |
| PTC-028 | MDS Cell Lines | Growth Inhibition | IC50 | Not specified, but suppressed growth | [5] |
| Chromene-based Chalcone (Cmpd 14) | K562 | MTT Assay | IC50 | 38.7 µM | [6] |
| Mere15 | K562 | Growth Inhibition | IC50 | 38.2 µg/mL | [7] |
| IAABE (an HAABE derivative) | CEM (T-cell leukemia) | Cytotoxicity Assay | ID50 | 0.047 ± 0.011 µg/ml | [8] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Assay Type | Endpoint | Value | Reference |
| 4′-O-Methylbroussochalcone B | In vitro tubulin polymerization | IC50 | 2.86 µM | [4] |
| PTC-028 | In-cell tubulin polymerization | - | Near-complete loss of polymerized microtubules at 3-5 µM | [5] |
| Chromene-based Chalcone (Cmpd 14) | In vitro tubulin assembly | IC50 | 19.6 µM | [6] |
| Mere15 | In vitro tubulin polymerization | - | Concentration-dependent inhibition | [7] |
| IAABE (an HAABE derivative) | Microtubule Assembly | IC50 | Not specified for IAABE, but related compounds showed activity | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from the methodology used to evaluate chromene-based chalcones.[6]
Objective: To determine the concentration-dependent cytotoxic effect of a tubulin polymerization inhibitor on leukemia cells.
Materials:
-
Leukemia cell line (e.g., K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tubulin polymerization inhibitor (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This protocol is based on the methods described for 4′-O-Methylbroussochalcone B and Mere15.[4][7]
Objective: To assess the direct inhibitory effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound at various concentrations
-
Reference compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer)
-
96-well, half-area, clear bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend purified tubulin in ice-cold PEM buffer to a final concentration of 2 mg/mL.
-
In a pre-chilled 96-well plate, add the test compound at various concentrations. Include vehicle control and reference compounds.
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The extent of inhibition can be calculated by comparing the plateau of the polymerization curve of the treated samples to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the general principles of cell cycle analysis used to study tubulin inhibitors.[3][4]
Objective: To determine the effect of a tubulin polymerization inhibitor on cell cycle progression in leukemia cells.
Materials:
-
Leukemia cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat leukemia cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Apoptosis Assay by Annexin V/PI Staining
This protocol follows the standard procedure for assessing apoptosis.[4]
Objective: To quantify the induction of apoptosis in leukemia cells following treatment with a tubulin polymerization inhibitor.
Materials:
-
Leukemia cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
Signaling Pathways and Mechanisms of Action
Tubulin polymerization inhibitors exert their anticancer effects through a well-defined mechanism that triggers a cascade of cellular events.
General Mechanism of Action
Inhibitors of tubulin polymerization bind to β-tubulin, preventing the formation of microtubules.[4] This disruption of microtubule dynamics leads to a mitotic block, arresting cells in the G2/M phase of the cell cycle.[2][3] Prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, ultimately triggers the intrinsic pathway of apoptosis.[9]
Some inhibitors, like 4′-O-Methylbroussochalcone B, have been shown to also modulate signaling pathways such as MAPK and Wnt/β-catenin.[4] Others, like PTC-028, can induce apoptosis in a p53-independent manner.[5]
Visualizing the Workflow and Signaling
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4’-O-Methylbroussochalcone B as a novel tubulin polymerization inhibitor suppressed the proliferation and migration of acute myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis through tubulin inhibition in human cancer cells by new chromene-based chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis, G0/G1 Phase Arrest and Microtubule Disassembly in K562 Leukemia Cells by Mere15, a Novel Polypeptide from Meretrix meretrix Linnaeus [mdpi.com]
- 8. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Tubulin Polymerization-IN-43 in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-43 is a small molecule inhibitor of tubulin polymerization. It functions by binding to the colchicine site on β-tubulin, thereby disrupting the dynamic assembly of microtubules. This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature is fundamental to cellular function, making them a key target for anti-cancer drug development. These application notes provide a detailed protocol for utilizing this compound in immunofluorescence microscopy to visualize its effects on the microtubule network.
Mechanism of Action
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.
Tubulin polymerization inhibitors, such as this compound, disrupt this dynamic equilibrium. By binding to the colchicine site on β-tubulin, the inhibitor prevents the incorporation of tubulin dimers into growing microtubules. This leads to a net depolymerization of the microtubule network, resulting in the dissolution of the mitotic spindle, cell cycle arrest at the G2/M phase, and eventual apoptosis.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cellular Microtubule Content) | HeLa | 786.67 ± 81.72 nM | [1] |
| IC50 (Inhibition of Tubulin Polymerization) | Purified Tubulin | ~1 µM | [1] |
| Observed Microtubule Depolymerization | Mouse Beta Cells | 1 µM (2 hours) | [2] |
| Cytotoxicity IC50 | HeLa | 20 ± 8 nM (48 hours) | [3] |
Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol provides a detailed methodology for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials and Reagents
-
Cell Line: Adherent mammalian cell line (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Appropriate for the chosen cell line
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter
-
This compound: Stock solution in DMSO
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Phosphate Buffered Saline (PBS): pH 7.4
Experimental Workflow
Figure 2: Immunofluorescence Experimental Workflow.
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in pre-warmed culture medium. A suggested starting concentration range is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully aspirate the old medium from the wells and replace it with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate for a predetermined time (e.g., 2, 6, 12, or 24 hours) at 37°C.
-
-
Fixation:
-
Aspirate the drug-containing medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add 1 mL of pre-warmed 4% PFA in PBS to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of 1% BSA in PBS to each well.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer.
-
Add the diluted primary antibody solution to each coverslip (ensure the coverslip is fully covered, typically 200-300 µL).
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Add a dilute solution of DAPI in PBS to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Wash the coverslips once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network (e.g., Alexa Fluor 488 channel) and nuclei (DAPI channel).
-
Quantify the effects of this compound on microtubule integrity. This can be done by measuring the fluorescence intensity of the tubulin network or by using image analysis software to quantify microtubule length and density.
-
Troubleshooting
-
Weak or No Microtubule Staining:
-
Ensure the primary and secondary antibodies are used at the correct dilutions.
-
Check the fixation and permeabilization steps; insufficient permeabilization can prevent antibody access.
-
Confirm the viability and confluency of the cells before the experiment.
-
-
High Background:
-
Increase the duration of the blocking step.
-
Ensure adequate washing between antibody incubation steps.
-
Use a higher dilution of the primary or secondary antibody.
-
-
Microtubule Depolymerization in Control Cells:
-
Maintain cells at 37°C during all steps prior to and including fixation to prevent cold-induced microtubule disassembly.
-
Use a microtubule-stabilizing buffer in the fixation solution if necessary.
-
These application notes provide a comprehensive framework for investigating the effects of this compound on the cellular microtubule network. By following this protocol, researchers can effectively visualize and quantify the impact of this inhibitor, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubules and beta cell function: effect of colchicine on microtubules and insulin secretion in vitro by mouse beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
"Tubulin polymerization-IN-43" effective concentration for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the effective concentrations and experimental protocols for Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. CA-4 is a natural stilbene isolated from the African willow tree, Combretum caffrum, that exhibits significant antitumor and anti-angiogenic properties. It functions by binding to the colchicine-binding site on β-tubulin, which leads to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells. Due to its potent activity, CA-4 and its analogs are valuable tools in cancer research and drug development.
While the specific compound "Tubulin polymerization-IN-43" is not documented in the scientific literature, Combretastatin A-4 serves as a well-characterized and representative compound for studying the effects of tubulin polymerization inhibitors.
Data Presentation: Effective Concentrations of Combretastatin A-4
The following tables summarize the effective concentrations of Combretastatin A-4 in various in vitro and cell-based assays, providing a reference for experimental design.
Table 1: IC₅₀ Values of Combretastatin A-4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type |
| HeLa | Cervical Cancer | 0.9 - 95.90 | MTT Assay |
| A549 | Lung Cancer | 3.8 | MTT Assay |
| HT-29 | Colorectal Cancer | Not specified | Not specified |
| MCF-7 | Breast Cancer | < 0.20 | MTT Assay |
| HCT-116 | Colorectal Cancer | 2.7 (at 48h) | MTT Assay |
| PC-9 | Non-small cell lung cancer | 0.07 | MTT Assay |
| JAR | Choriocarcinoma | 88.89 | MTT Assay |
| OVCAR-8 | Ovarian Cancer | 0.37 | Not specified |
| HL-60 | Promyelocytic Leukemia | 2.1 | Not specified |
| SF295 | Glioblastoma | 6.2 | Not specified |
| HCT-8 | Ileocecal adenocarcinoma | 5.3 | Not specified |
| MDA-MB-435 | Melanoma | 7.9 | Not specified |
| PC3M | Prostate Cancer | 4.7 | Not specified |
| NCI-H358M | Lung Cancer | 8 | Not specified |
Table 2: Effective Concentrations of Combretastatin A-4 in In Vitro Assays
| Assay | Target | Effective Concentration |
| Tubulin Polymerization Inhibition | Bovine Brain Tubulin | IC₅₀: 0.53 - 3.0 µM |
| Tubulin Polymerization Inhibition | Bovine Brain Tubulin | 1 µM (almost complete inhibition) |
| Colchicine Binding Competition | Bovine Brain Tubulin | 78% of colchicine binding |
| Endothelial Cell Microtubule Depolymerization | HUVECs | 0.1 - 1 µM (complete depolymerization in 30 min) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Combretastatin A-4 stock solution (dissolved in DMSO)
-
Control compounds (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
96-well microplate, spectrophotometer or fluorometer
Protocol:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).
-
Prepare serial dilutions of Combretastatin A-4 and control compounds in polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution to each well.
-
Add the test compounds or vehicle control (DMSO) to the respective wells.
-
Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot the absorbance/fluorescence versus time to generate polymerization curves. The extent of inhibition is determined by comparing the curves of treated samples to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
Combretastatin A-4 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Combretastatin A-4 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of CA-4. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Combretastatin A-4 stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture dishes or flasks and treat with various concentrations of Combretastatin A-4 for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Combretastatin A-4
Caption: Mechanism of action of Combretastatin A-4.
Experimental Workflow for Determining Effective Concentration
Caption: Workflow for determining the effective concentration of CA-4.
Application Notes and Protocols for Studying Angiogenesis with a Tubulin Polymerization Inhibitor
Disclaimer: The specific compound "Tubulin polymerization-IN-43" was not identified in the available scientific literature. Therefore, these application notes and protocols are based on a representative and well-characterized tubulin polymerization inhibitor with known anti-angiogenic properties, TR-644 , a combretastatin A-4 analogue.[1] The principles and methods described herein are broadly applicable to the study of similar compounds that target microtubule dynamics in the context of angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[2][3][4] A key cellular component in angiogenesis is the endothelial cell, which undergoes proliferation, migration, and differentiation to form new vascular structures.[2] The endothelial cytoskeleton, particularly the microtubule network, plays a crucial role in these processes.[5]
Tubulin polymerization inhibitors are a class of small molecules that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][5] These agents, by interfering with the endothelial cell cytoskeleton, can inhibit the key steps of angiogenesis.[1][5] TR-644 is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site on tubulin, leading to microtubule depolymerization.[1] It has been shown to exhibit significant anti-angiogenic effects at non-toxic concentrations, making it a valuable tool for studying the role of microtubule dynamics in angiogenesis.[1][5]
Mechanism of Action
TR-644 exerts its anti-angiogenic effects by disrupting microtubule-dependent processes in endothelial cells. The primary mechanism involves the inhibition of tubulin polymerization, which leads to a cascade of downstream effects:
-
Disruption of the Microtubule Network: In endothelial cells, TR-644 treatment leads to a visible disruption of the microtubule network.[1][5]
-
Cell Cycle Arrest: By interfering with mitotic spindle formation, TR-644 causes endothelial cells to arrest in the G2/M phase of the cell cycle.[1][6] This is associated with the downregulation of key cell cycle regulatory proteins such as Cdc25C and Cdc2(Tyr15).[1]
-
Inhibition of Cell Migration and Proliferation: A functional microtubule network is essential for cell motility and division. Disruption of this network by TR-644 inhibits endothelial cell migration and proliferation, two critical steps in angiogenesis.[1][5]
-
Inhibition of Capillary Tube Formation: The ability of endothelial cells to form three-dimensional capillary-like structures is a hallmark of angiogenesis. TR-644 effectively inhibits this process.[1][5]
-
Modulation of Cell Adhesion: TR-644 has been shown to inhibit the VEGF-induced phosphorylation of VE-cadherin, a key component of endothelial cell-cell junctions, which can affect vascular permeability and integrity.[1]
// Nodes TR644 [label="TR-644", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="β-Tubulin\n(Colchicine Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Tubulin Polymerization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microtubule [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spindle [label="Mitotic Spindle\nFormation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G2M [label="G2/M Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cdc [label="↓ Cdc25C\n↓ Cdc2(Tyr15)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Inhibition of\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Migration [label="Inhibition of\nMigration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TubeFormation [label="Inhibition of\nTube Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF Signaling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEcadherin [label="↓ VE-cadherin\nPhosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Inhibition of\nAngiogenesis", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges TR644 -> Tubulin [label="Binds to"]; Tubulin -> Polymerization [style=solid, arrowhead=tee]; Polymerization -> Microtubule [style=solid, arrowhead=none]; Microtubule -> Spindle [style=solid, arrowhead=tee]; Microtubule -> Migration; Spindle -> G2M; G2M -> Cdc; G2M -> Proliferation; Migration -> Angiogenesis; Proliferation -> Angiogenesis; TubeFormation -> Angiogenesis; TR644 -> VEcadherin [style=dashed]; VEGF -> VEcadherin [style=solid, arrowhead=normal]; VEcadherin -> TubeFormation [style=dashed]; Microtubule -> TubeFormation; }
Figure 1: Simplified signaling pathway of TR-644 in endothelial cells.
Quantitative Data
The anti-angiogenic effects of TR-644 on Human Umbilical Vein Endothelial Cells (HUVECs) are summarized in the table below.
| Assay | Cell Type | Concentration Range | Effect | Reference |
| Cell Proliferation | HUVEC | < 1000 nM | No significant effect on cell growth.[1][5] | [1][5] |
| Capillary Tube Formation | HUVEC | 10 - 100 nM | Significant inhibition of capillary tube formation.[1][5] | [1][5] |
| Cell Migration | HUVEC | 10 - 100 nM | Inhibition of endothelial cell migration.[1][5] | [1][5] |
| Cell Cycle Analysis | HUVEC | 10 - 100 nM | Accumulation of cells in the G2/M phase.[1][6] | [1][6] |
| In vivo Angiogenesis (CAM Assay) | Chick Chorioallantoic Membrane | 0.1 - 1.0 pmol/egg | Efficiently counteracted FGF-induced angiogenesis.[1] | [1] |
| In vivo Tumor Model (Allogenic) | Mice | 30 mg/kg (single dose) | Significantly reduced the number of vessels in tumors after 24 hours.[1] | [1] |
Experimental Protocols
This protocol is to determine the effect of a tubulin polymerization inhibitor on the proliferation of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M200 supplemented with Low Serum Growth Supplement)
-
96-well tissue culture plates
-
Tubulin polymerization inhibitor (e.g., TR-644)
-
Cell proliferation assay reagent (e.g., MTT, CyQUANT)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[7]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the tubulin polymerization inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for an additional 48-72 hours.
-
Assess cell proliferation using a suitable assay kit according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and measuring the absorbance at 570 nm.[7]
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Seed [label="Seed HUVECs in 96-well plate\n(5,000 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h at 37°C, 5% CO2", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Tubulin Inhibitor\n(serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Add Proliferation Reagent\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance/\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Assay; Assay -> Read; Read -> Analyze; Analyze -> End; }
Figure 2: Workflow for the HUVEC Proliferation Assay.
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Basement membrane extract (BME), such as Matrigel® or Geltrex™
-
96-well tissue culture plates
-
Tubulin polymerization inhibitor
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Thaw the BME on ice overnight at 4°C.[8]
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.[9] Be careful to avoid bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[10]
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of the tubulin polymerization inhibitor or vehicle control.
-
Seed the HUVECs onto the solidified BME at a density of 1.5 x 10^4 cells/well in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[9]
-
Observe the formation of tube-like structures under an inverted microscope.
-
For quantification, images can be taken from several random fields in each well. The total tube length, number of junctions, and number of branches can be quantified using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Coat [label="Coat 96-well plate with BME", fillcolor="#F1F3F4", fontcolor="#202124"]; Solidify [label="Incubate at 37°C to solidify", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareCells [label="Prepare HUVEC suspension with\nTubulin Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed HUVECs onto BME", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate 4-18h at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Image [label="Image Tube Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantify [label="Quantify Tube Length and Branches", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Coat; Coat -> Solidify; Solidify -> PrepareCells; PrepareCells -> Seed; Seed -> Incubate; Incubate -> Image; Image -> Quantify; Quantify -> End; }
Figure 3: Workflow for the Endothelial Cell Tube Formation Assay.
This assay measures the chemotactic migration of endothelial cells in response to a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium
-
Chemoattractant (e.g., VEGF, FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Tubulin polymerization inhibitor
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet or other cell stain
Procedure:
-
Culture HUVECs to 80-90% confluency, then serum-starve them for 4-6 hours in basal medium.[11]
-
Add 600 µL of basal medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the serum-starved HUVECs and resuspend them in basal medium at a density of 1 x 10^6 cells/mL.[12]
-
Treat the cell suspension with the desired concentrations of the tubulin polymerization inhibitor or vehicle control.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[12]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.[12]
-
Stain the fixed cells with 0.5% crystal violet for 10-20 minutes.[12]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion
Tubulin polymerization inhibitors, exemplified here by TR-644, are valuable pharmacological tools for investigating the role of microtubule dynamics in angiogenesis. The protocols provided here offer a framework for assessing the anti-angiogenic potential of such compounds in vitro. By quantifying their effects on endothelial cell proliferation, migration, and tube formation, researchers can gain insights into the fundamental mechanisms of angiogenesis and evaluate novel therapeutic strategies for diseases characterized by aberrant neovascularization.
References
- 1. TR-644 a novel potent tubulin binding agent induces impairment of endothelial cells function and inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and its regulation of tumor-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Mechanisms of angiogenesis in tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
"Tubulin polymerization-IN-43" solubility and stability issues
Disclaimer: Specific quantitative solubility and stability data for Tubulin polymerization-IN-43 are not publicly available. This guide provides troubleshooting advice and general protocols based on the known characteristics of similar colchicine-site tubulin inhibitors and common practices for handling small molecule compounds in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for most small molecule inhibitors, including those similar to this compound. This compound is a quinazoline derivative, a class of molecules that often exhibits poor aqueous solubility. After dissolving in DMSO, you can make further dilutions in aqueous buffers or cell culture media. Be aware that the final DMSO concentration should be kept low (typically <0.1%) in cellular assays to avoid solvent-induced toxicity.
Q2: What is the maximum aqueous solubility I can expect for this compound?
A2: While specific data for this compound is unavailable, colchicine-site tubulin inhibitors are often characterized by low aqueous solubility. It is not uncommon for compounds in this class to have aqueous solubility in the low micromolar (µM) or even nanomolar (nM) range. To enhance aqueous solubility for in vivo studies, formulation strategies such as the use of co-solvents (e.g., PEG300, ethanol) or encapsulation in delivery vehicles may be necessary.
Q3: My compound has precipitated out of my aqueous working solution. How can I prevent this?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous buffer.
-
Increase the Co-solvent Concentration: If your experimental system allows, a slight increase in the DMSO concentration (while staying below toxic levels) can help maintain solubility.
-
Use a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 can help to keep the compound in solution.
-
Sonication: Gentle sonication of your final working solution can help to redissolve small amounts of precipitate and create a more uniform suspension.
-
Fresh Dilutions: Always prepare fresh aqueous dilutions from your DMSO stock solution immediately before use. Do not store aqueous solutions for extended periods.
Q4: How should I store the lyophilized powder and my stock solutions to ensure stability?
A4: To maximize the shelf-life of this compound, follow these storage guidelines:
-
Lyophilized Powder: Store the lyophilized powder at -20°C, desiccated and protected from light.
-
DMSO Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When handled and stored correctly, DMSO stock solutions of many small molecules can be stable for several months.
Q5: I see some particles in my DMSO stock solution after thawing. Is the compound degrading?
A5: While degradation is a possibility over long-term storage, the appearance of particulates upon thawing a DMSO stock is often due to the absorption of water from the atmosphere. DMSO is hygroscopic, and water contamination can lower the solubility of your compound. To mitigate this, always use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed. If you observe particulates, you can try to redissolve them by warming the vial to room temperature and vortexing gently.
Quantitative Data Summary
Since specific data for this compound is not available, the following table summarizes typical solubility characteristics of small molecule tubulin inhibitors.
| Solvent | Typical Solubility Range | Notes |
| DMSO | ≥ 10 mM | Generally high solubility, suitable for stock solutions. |
| Ethanol | 1 - 10 mM | Can be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | < 10 µM | Poor solubility is a common characteristic. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Volume: Determine the volume of anhydrous DMSO needed to achieve a 10 mM concentration. The molecular weight of this compound (C₂₄H₁₈F₃N₃O) is 437.42 g/mol . For 1 mg of compound: Volume (µL) = (1 mg / 437.42 g/mol ) * (1 / 10 mmol/L) * 10^6 µL/L = 22.86 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex gently until the compound is fully dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C.
Protocol 2: General Method for Assessing Aqueous Solubility
-
Prepare a Saturated Solution: Add an excess amount of the compound to your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Equilibrate: Rotate or shake the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the solution at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved compound.
-
Sample the Supernatant: Carefully collect the supernatant, ensuring no particulate matter is transferred. It is advisable to filter the supernatant through a 0.22 µm filter.
-
Quantify Concentration: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Visualizations
Caption: Workflow for Determining Aqueous Solubility.
Caption: Mechanism of Action for Tubulin Inhibitors.
Technical Support Center: Optimizing In Vitro Tubulin Polymerization Assays with Novel Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel tubulin polymerization inhibitors, with a focus on optimizing in vitro experimental conditions. The information provided is broadly applicable and uses "Hypothetical Inhibitor IN-43" as an example to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tubulin polymerization inhibitors?
A1: Tubulin polymerization inhibitors interfere with the dynamic process of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.[1][2] Inhibitors can be broadly categorized as:
-
Microtubule-destabilizing agents: These compounds, such as vinca alkaloids and colchicine, bind to tubulin subunits and prevent their polymerization into microtubules.[1][3][4] This leads to a net depolymerization of existing microtubules.
-
Microtubule-stabilizing agents: This class of drugs, which includes taxanes like paclitaxel, promotes the polymerization of tubulin and stabilizes the resulting microtubules, making them resistant to depolymerization.[2][5]
Both types of agents disrupt the delicate balance of microtubule dynamics, which is critical for proper cellular function, ultimately leading to cell cycle arrest and apoptosis.[1]
Q2: How do I determine the optimal concentration range for a new tubulin polymerization inhibitor like IN-43 in my in vitro assay?
A2: The optimal concentration for a novel inhibitor will vary depending on its potency and the specific assay conditions. A good starting point is to perform a dose-response experiment. We recommend a broad concentration range initially, for example, from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). Based on the initial results, a narrower range can be selected for more precise determination of the half-maximal inhibitory concentration (IC50). For some known inhibitors, effective concentrations in cell-based assays have been reported in the nanomolar range (e.g., 6 to 30 nM for OAT-449).[5][6]
Q3: My inhibitor, IN-43, is precipitating in the assay buffer. What can I do?
A3: Precipitate formation is a common issue that can interfere with assay results by causing light scattering, which can be misinterpreted as microtubule assembly.[7] Here are several steps to troubleshoot this problem:
-
Solvent and Concentration: Ensure your inhibitor is fully dissolved in a suitable solvent, such as DMSO, before diluting it into the aqueous assay buffer. The final concentration of the organic solvent should be kept low, typically not exceeding 2% DMSO, to avoid interfering with the assay.[7]
-
Solubility Test: Before performing the full assay, test the solubility of your inhibitor in the assay buffer at the desired concentrations, both on ice and at 37°C.[7]
-
Pre-Dilution: If the inhibitor was initially dissolved in 100% DMSO, pre-dilute it in the polymerization buffer before adding it to the final reaction mixture.[7]
-
Centrifugation: If you suspect precipitation in your tubulin stock solution, which can act as seeds and alter polymerization kinetics, it is advisable to pre-centrifuge the tubulin sample.[7]
Q4: I am observing inconsistent results between experiments. What are the common sources of variability in tubulin polymerization assays?
A4: Inconsistent results can arise from several factors. Careful attention to the following can help improve reproducibility:
-
Pipetting Accuracy: Inaccurate pipetting and the introduction of air bubbles are major sources of error. Using duplicate or triplicate wells can help identify and mitigate experimental errors.[7]
-
Tubulin Quality and Handling: The quality of the tubulin is critical. Improper storage (tubulin should be stored at -80°C) or repeated freeze-thaw cycles can lead to aggregate formation, which can alter the polymerization curve.[7] Always thaw tubulin on ice and use it within an hour.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure that all reactions are assembled on ice and then quickly transferred to a 37°C plate reader to initiate polymerization.
-
Reagent Preparation: Prepare fresh buffers and GTP solutions for each experiment to ensure their stability and activity.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your in vitro tubulin polymerization experiments with a novel inhibitor like IN-43.
| Problem | Potential Cause | Recommended Solution |
| No or low signal in the control (no inhibitor) well. | 1. Inactive tubulin due to improper storage or handling.[7]2. Incorrect buffer composition (e.g., missing GTP or incorrect pH).[8] | 1. Use a fresh aliquot of tubulin. Ensure it has been stored at -80°C and not freeze-thawed multiple times.[7]2. Verify the composition and pH of your polymerization buffer. Ensure GTP is added to the final concentration. |
| High background signal or apparent polymerization in the absence of GTP. | 1. Light scattering from precipitated inhibitor or other components.[7]2. Presence of tubulin aggregates acting as polymerization seeds.[7] | 1. Perform a control experiment with the inhibitor in the buffer without tubulin to check for precipitation.[7]2. Centrifuge the tubulin stock solution before use to remove aggregates.[7] |
| The polymerization curve for the control has no lag phase. | Tubulin aggregates are present in the stock solution, which act as nucleation centers and eliminate the lag phase.[7] | Pre-centrifuge the tubulin stock to remove aggregates. A clear lag phase in the control is an indicator of high-quality tubulin.[7] |
| Inhibitor IN-43 shows enhancement of polymerization instead of inhibition. | Some compounds can induce tubulin precipitation, which increases optical density but is not true microtubule assembly.[7] | At the end of the assay, cool the plate on ice for 20 minutes. True microtubules will depolymerize, leading to a decrease in signal. Precipitates will not dissolve.[7] |
Experimental Protocols
Standard In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is a general guideline and may need optimization for your specific inhibitor.
Materials:
-
Lyophilized tubulin (>99% pure)
-
Polymerization Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)[5]
-
GTP stock solution (100 mM)
-
Glycerol (for promoting polymerization, optional)
-
Hypothetical Inhibitor IN-43 stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in cold polymerization buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare the final polymerization buffer containing 1 mM GTP.
-
Prepare serial dilutions of IN-43 in the polymerization buffer. Ensure the final DMSO concentration does not exceed 2%.[7]
-
-
Assay Setup (on ice):
-
In a 96-well plate on ice, add your diluted IN-43 or vehicle control.
-
Add cold tubulin solution to each well to achieve the desired final concentration (typically 1-3 mg/mL).
-
The final reaction volume is typically 100 µL.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine key parameters such as the lag time, maximum polymerization rate (Vmax), and the final plateau of absorbance.
-
Calculate the IC50 of IN-43 by plotting the percent inhibition against the log of the inhibitor concentration.
-
Visualizations
Logical Workflow for Troubleshooting In Vitro Tubulin Polymerization Assays
Caption: Troubleshooting workflow for in vitro tubulin assays.
Signaling Pathway: Disruption of Microtubule Dynamics and Induction of Apoptosis
Caption: Pathway from tubulin inhibition to apoptosis.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ionic and nucleotide requirements for microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing "Tubulin polymerization-IN-43" precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubulin polymerization-IN-43. Our aim is to help you avoid common issues, such as precipitation, and ensure the success of your experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your cell culture media can significantly impact your experimental results. This guide provides a systematic approach to identify and resolve this issue.
Common Issues and Solutions
| Problem | Potential Cause | Solution |
| Precipitation upon initial reconstitution in DMSO | Incorrect solvent or low-quality DMSO. Compound may have degraded due to improper storage. | Ensure you are using high-purity, anhydrous DMSO. Store the powdered compound at 4°C, protected from light. For long-term storage, -80°C is recommended for the DMSO stock solution. |
| Precipitation immediately after dilution into aqueous media | "Salting out" effect due to poor water solubility. The final DMSO concentration is too low to maintain solubility. The stock solution concentration is too high. | Increase the final DMSO concentration in your media (up to 0.5% is generally well-tolerated by most cell lines, but should be optimized). Prepare a lower concentration stock solution in DMSO. See the detailed protocol below for the recommended dilution method. |
| Precipitation observed after incubation at 37°C | Compound instability or interaction with media components over time. Saturation of the compound in the media at the experimental concentration. | Reduce the final concentration of this compound in your experiment. Decrease the incubation time. Ensure the stock solution is vortexed and fully dissolved before use. |
| Inconsistent experimental results | Inaccurate final concentration due to precipitation. Degradation of the compound. | Visually inspect for precipitation before adding to cells. Prepare fresh dilutions from the stock solution for each experiment. Perform a dose-response curve to determine the optimal, non-precipitating concentration for your cell line. |
Experimental Protocols
1. Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for long-term stability. For short-term use (up to one week), storage at 4°C, protected from light, is acceptable.
-
2. Dilution of DMSO Stock Solution into Cell Culture Media
-
Key Principle: To prevent precipitation, it is crucial to add the DMSO stock solution to the aqueous media with rapid mixing, rather than the other way around. This method, often called "plunging," ensures that the compound is rapidly dispersed and diluted before it has a chance to precipitate.
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Prepare your final desired concentration by performing a serial dilution in pre-warmed (37°C) cell culture media.
-
Crucial Step: While vortexing or gently swirling the tube of pre-warmed media, add the small volume of the DMSO stock solution directly into the media.
-
Immediately vortex the final dilution for 5-10 seconds to ensure rapid and complete mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway
Caption: Mechanism of action for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The powdered form of this compound should be stored at 4°C, protected from light.[1][2] Once dissolved in DMSO to create a stock solution, it is recommended to store it in single-use aliquots at -80°C for long-term stability.
Q2: What is the solubility of this compound?
A2: While specific data on its aqueous solubility is limited, it is known to be soluble in DMSO. For experimental purposes, a stock solution in DMSO is prepared and then diluted into aqueous cell culture media.
Q3: What are the typical working concentrations for this compound in cell culture?
A3: The effective concentration can vary between cell lines. Published studies have used concentrations ranging from 0.001 µM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: My cells are sensitive to DMSO. What is the maximum concentration of DMSO I can use?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to perform a vehicle control experiment using the same concentration of DMSO to ensure that the observed effects are due to the compound and not the solvent.
Q5: Can I dissolve this compound directly in PBS or cell culture media?
A5: Due to its poor aqueous solubility, it is not recommended to dissolve this compound directly in PBS or media as this will likely lead to precipitation and an inaccurate final concentration. The recommended method is to first prepare a concentrated stock solution in DMSO.
References
Technical Support Center: Improving Reproducibility of Tubulin Polymerization Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of tubulin polymerization assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during tubulin polymerization assays in a question-and-answer format, providing specific troubleshooting recommendations.
1. Why is there no or very low polymerization signal in my control assay?
A lack of signal in the control group is a common issue that can stem from several factors related to the integrity of the tubulin protein and assay conditions.
-
Inactive Tubulin: Tubulin is a sensitive protein that can lose its polymerization competency if not handled or stored correctly. Repeated freeze-thaw cycles or improper storage temperatures (must be -80°C or lower for long-term storage) can lead to denaturation and aggregation.[1] If tubulin has been accidentally thawed and refrozen, it is recommended to centrifuge the solution to remove any precipitated, inactive protein before use.[1]
-
GTP Hydrolysis: GTP is essential for tubulin polymerization.[1][2] Ensure that the GTP stock solution is fresh and has been stored correctly, as repeated freeze-thaw cycles can lead to its degradation.
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent. The assay must be performed at 37°C, and the microplate should be pre-warmed to this temperature to ensure reproducible results.[2] Conversely, all reagents, including the tubulin and GTP, should be thawed and kept on ice before starting the reaction.[1][2]
-
Suboptimal Buffer Conditions: The composition of the polymerization buffer is critical. Key components include a buffer like PIPES to maintain pH (typically 6.9), MgCl2, and EGTA.[3][4] The absence or incorrect concentration of these components can inhibit polymerization.
2. My polymerization curve shows a very short or no lag phase. What does this indicate?
The lag phase represents the nucleation step of microtubule formation. A shortened or absent lag phase often suggests the presence of tubulin aggregates that act as "seeds," accelerating the polymerization process.[1]
-
Improper Tubulin Handling: As mentioned, improper storage or handling can lead to the formation of tubulin aggregates.[1] To remove these aggregates, it is advisable to pre-centrifuge the tubulin sample.[1]
-
Contaminants: The presence of contaminants in the tubulin preparation or buffer can also promote premature nucleation.
The presence of a distinct lag time in the control reaction is an important indicator of high-quality tubulin.[1]
3. The absorbance or fluorescence readings are erratic or show high variability between replicates.
Inconsistent readings are often due to technical errors during assay setup.
-
Pipetting Inaccuracies and Air Bubbles: Inaccurate pipetting can lead to variations in the concentration of reagents in each well. Air bubbles in the wells can scatter light and cause significant interference with absorbance readings.[1] Using duplicate or triplicate wells can help identify and mitigate the impact of such errors.[1]
-
Condensation: When a cold 96-well plate is transferred to a pre-warmed spectrophotometer, condensation can form on the bottom of the plate, which can severely affect the readings.[1] To avoid this, ensure the plate is properly sealed and consider using a plate reader with temperature control that minimizes this effect. Including control wells with buffer alone can help identify this issue.[1]
-
Compound Precipitation: The test compound itself may precipitate in the assay buffer, leading to light scattering that can be misinterpreted as microtubule assembly.[1] It is important to visually inspect the wells and to test the compound's solubility in the assay buffer separately.[1]
4. How can I differentiate between true tubulin polymerization and compound-induced precipitation?
This is a critical control to ensure the observed signal is specific to microtubule formation.
-
Depolymerization Control: At the end of the assay, the plate can be placed on ice for about 20 minutes to induce the depolymerization of the microtubules.[1] A corresponding decrease in the signal (turbidity or fluorescence) should be observed. If the signal remains high, it is likely due to compound precipitation.[1]
-
Solubility Test: Test the solubility of your compound in the polymerization buffer at the assay temperature (37°C) in the absence of tubulin.[1]
5. What is the difference between absorbance-based and fluorescence-based tubulin polymerization assays?
Both methods monitor microtubule formation but rely on different principles.
-
Absorbance (Turbidity) Assay: This classic method measures the light scattered by microtubules as they form. The increase in turbidity, typically measured at 340 or 350 nm, is proportional to the mass of the microtubule polymer.[2]
-
Fluorescence Assay: This method uses a fluorescent reporter, such as DAPI, that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[4][5] This method is often more sensitive and can be performed in a smaller volume, making it suitable for high-throughput screening.[6]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for tubulin polymerization assays.
Table 1: Typical Reagent Concentrations
| Component | Typical Concentration | Purpose |
| Tubulin | 2 - 4 mg/mL (~20 - 40 µM) | The building block of microtubules.[2][3] |
| GTP | 1 mM | Provides energy for polymerization.[2][3] |
| PIPES Buffer | 80 mM, pH 6.9 | Maintains a stable pH environment.[2][3] |
| MgCl₂ | 2 mM | A necessary cofactor for GTP binding and polymerization.[2][3] |
| EGTA | 0.5 mM | Chelates calcium ions, which can inhibit polymerization.[2][3] |
| Glycerol | 10% - 15% | Enhances polymerization.[3][4] |
| Paclitaxel (Control) | 3 - 10 µM | A microtubule-stabilizing agent, used as a positive control.[3] |
| Nocodazole (Control) | 700 µM stock (diluted for assay) | A microtubule-destabilizing agent, used as a control.[1] |
| DMSO | < 2% | Solvent for test compounds; high concentrations can inhibit polymerization.[1] |
Table 2: Typical Assay Parameters
| Parameter | Value | Notes |
| Temperature | 37°C | Critical for inducing polymerization.[2] |
| Wavelength (Absorbance) | 340 - 350 nm | For monitoring turbidity due to microtubule formation.[2] |
| Wavelength (Fluorescence) | Excitation: 360 nm, Emission: 450 nm | For assays using a fluorescent reporter like DAPI.[3] |
| Assay Duration | 60 - 90 minutes | To capture all phases of polymerization (nucleation, growth, and steady-state).[1][3] |
| Plate Type | 96-well, half-area, black (for fluorescence) or clear flat bottom | The choice depends on the detection method.[1] |
Detailed Experimental Protocol: Absorbance-Based Assay
This protocol provides a general methodology for a standard absorbance-based tubulin polymerization assay.
-
Reagent Preparation:
-
Thaw tubulin, 5x Polymerization Buffer (PB), and GTP on ice. Keep all reagents on ice throughout the setup.[1]
-
Prepare 1x PB-GTP by diluting the 5x PB and adding GTP to a final concentration of 1 mM.
-
Prepare the tubulin solution to the desired final concentration (e.g., 60 µM) in 1x PB-GTP.[1]
-
Prepare test compounds and controls (e.g., paclitaxel, nocodazole) in 1x PB-GTP.
-
-
Assay Setup:
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the key parameters of the curve: the lag time, the maximum polymerization rate (Vmax), and the plateau (steady-state).
-
Visualizations
The following diagrams illustrate key workflows and relationships in tubulin polymerization assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maxanim.com [maxanim.com]
"Tubulin polymerization-IN-43" unexpected experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin Polymerization-IN-43.
Expected Experimental Outcomes
This compound is an inhibitor of tubulin polymerization.[1][2] It functions by binding to the colchicine site on tubulin, which disrupts the formation of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, particularly in leukemia cells.[1] In a typical in vitro tubulin polymerization assay, the addition of this compound is expected to decrease the rate and extent of microtubule assembly.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tubulin polymerization inhibitor that targets the colchicine binding site on β-tubulin.[1][2][3] By binding to this site, it prevents the tubulin dimers from polymerizing into microtubules.[4][5] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately apoptosis.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The product is supplied as a solid powder and should be stored at -20°C for up to three years.[1] For creating stock solutions, it is soluble in DMSO.[6] Once dissolved, the solution should be stored at -80°C for up to one year.[1]
Q3: What are the primary applications of this compound in research?
A3: this compound is primarily used in cancer research as a potent anti-proliferative agent. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying microtubule dynamics, cell cycle regulation, and apoptosis.[1][4] It is particularly noted for its effects on leukemia cells.[1]
Troubleshooting Guide for Unexpected Experimental Results
Scenario 1: No Inhibition of Tubulin Polymerization Observed
A: This is a common issue that can arise from several factors related to the compound, the reagents, or the experimental setup. Below is a troubleshooting workflow and a detailed explanation of potential causes and solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no observed inhibition.
Potential Causes and Solutions:
-
Compound Degradation:
-
Cause: Improper storage of the this compound stock solution can lead to degradation.
-
Solution: Ensure the compound is stored at -80°C in a tightly sealed vial.[1] Prepare a fresh stock solution from the powder if degradation is suspected.
-
-
Inactive Tubulin:
-
Cause: Tubulin is sensitive to freeze-thaw cycles and improper storage. Aggregated or denatured tubulin will not polymerize correctly, which can mask the effect of an inhibitor.[7]
-
Solution: Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thawing.[7] If aggregates are suspected, centrifuge the tubulin solution at high speed (e.g., ~140,000 x g for 10 minutes at 4°C) and use the supernatant.[7]
-
-
Incorrect Assay Conditions:
-
Cause: The polymerization of tubulin is highly dependent on buffer composition, GTP concentration, and temperature.
-
Solution: Verify that the polymerization buffer contains an adequate concentration of GTP (typically 1 mM) and that the assay is incubated at 37°C.[7] Ensure the pH of the buffer is appropriate (usually around 6.8).
-
-
High DMSO Concentration:
-
Cause: While this compound is dissolved in DMSO, high concentrations of DMSO can interfere with tubulin polymerization.
-
Solution: The final concentration of DMSO in the assay should not exceed 2%.[7] Prepare dilutions of your compound in polymerization buffer to minimize the final DMSO concentration.
-
Expected vs. Unexpected Results (Quantitative Data):
| Condition | Lag Time (minutes) | Vmax (OD/min) | Max OD (Plateau) |
| Expected: Control (DMSO) | 5-10 | 0.020-0.030 | 0.4 - 0.6 |
| Expected: Tubulin-IN-43 | >10 or No Polymerization | <0.010 or 0 | <0.2 |
| Unexpected: Tubulin-IN-43 | 5-10 | 0.020-0.030 | 0.4 - 0.6 |
Scenario 2: Increased Light Scattering Suggesting Compound Precipitation
Q: My assay shows an immediate and rapid increase in optical density (OD) upon adding this compound, even at 4°C. The solution also appears cloudy. Is this inhibition?
A: No, this is likely not true inhibition of tubulin polymerization. The observed increase in light scattering is probably due to the precipitation of your test compound in the aqueous assay buffer.[7]
Potential Causes and Solutions:
-
Compound Solubility:
-
Cause: this compound may have limited solubility in the final assay buffer, causing it to precipitate.
-
Solution: First, test the solubility of the compound in the assay buffer without tubulin. If it precipitates, you may need to adjust the final concentration of the compound or the DMSO percentage (while staying below the 2% threshold).[7]
-
-
Verification of Microtubule-Specific Polymerization:
-
Cause: It is crucial to distinguish between light scattering from compound precipitation and that from bona fide microtubule formation.
-
Solution: At the end of the assay, place the plate on ice for 20-30 minutes.[7] True microtubules are cold-labile and will depolymerize, leading to a decrease in OD. If the OD remains high, it confirms that the signal is from precipitated compound.[7]
-
Expected vs. Unexpected Results (Quantitative Data):
| Condition | Initial OD (t=0) | OD at 37°C (30 min) | OD after cold treatment (4°C, 20 min) |
| Expected: Control | ~0.05 | ~0.5 | ~0.05 |
| Expected: Tubulin-IN-43 | ~0.05 | <0.2 | ~0.05 |
| Unexpected: Precipitation | >0.2 | >0.8 | >0.8 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This protocol is a standard method to measure the effect of compounds on tubulin polymerization by monitoring the change in light scattering (turbidity) at 340 nm.
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear, flat-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1x Polymerization Buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM. Keep on ice.
-
Resuspend lyophilized tubulin in 1x Polymerization Buffer to a final concentration of 3-5 mg/mL. Incubate on ice for 15 minutes to allow for depolymerization of any aggregates.
-
Prepare serial dilutions of this compound in 1x Polymerization Buffer. Also prepare a vehicle control (DMSO in buffer).
-
-
Assay Setup:
-
Pre-chill the 96-well plate on ice.
-
Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Add 90 µL of the tubulin solution to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. Shake the plate briefly before each reading if the option is available.
-
-
Data Analysis:
-
Plot the absorbance (OD) versus time.
-
Analyze the polymerization curves to determine the lag time, maximum polymerization rate (Vmax), and the plateau OD.
-
Signaling Pathway and Mechanism Diagrams
Caption: Mechanism of action for this compound.
Caption: Signaling pathway of microtubule disruption.
References
- 1. admin.biosschina.com [admin.biosschina.com]
- 2. This compound| CAS NO:2773345-90-5| GlpBio [glpbio.cn]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
dealing with inactive "Tubulin polymerization-IN-43" compound
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tubulin polymerization-IN-43.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of tubulin polymerization.[1][2] It functions by binding to the colchicine site on β-tubulin, which disrupts the formation of microtubules.[1][2] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in proliferating cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, it is recommended to store this compound as a powder at -20°C. For short-term use, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: In which experimental assays can this compound be used?
A3: this compound is suitable for a variety of in vitro and cell-based assays, including:
-
In vitro tubulin polymerization assays (monitoring turbidity or fluorescence)[3][4][5][6]
-
Cell viability and cytotoxicity assays (e.g., MTT, XTT, or CCK-8)
-
Immunofluorescence microscopy to visualize microtubule disruption[5][7]
-
Cell cycle analysis by flow cytometry to detect G2/M arrest[5]
-
Apoptosis assays (e.g., Annexin V staining, caspase activity assays)
Q4: What are appropriate positive and negative controls to use with this compound?
A4: For tubulin polymerization assays, Paclitaxel can be used as a positive control for a microtubule stabilizer, while Nocodazole or Vincristine can serve as positive controls for microtubule destabilizers.[3][4][8] A vehicle control (e.g., DMSO) should be used as a negative control.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your experiments.
Issue 1: No or low activity of this compound in an in vitro tubulin polymerization assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions. |
| Incorrect Assay Conditions | Verify the final concentration of the compound in the assay. Check the quality and concentration of the purified tubulin. Ensure the polymerization buffer is correctly prepared and contains GTP. |
| Compound Precipitation | Visually inspect the well for any precipitation. Test the solubility of the compound in the assay buffer. The final DMSO concentration should typically be kept below 2% to avoid solubility issues.[3] |
| Inactive Tubulin | Ensure the purified tubulin has been stored at -80°C and has not been subjected to multiple freeze-thaw cycles. If tubulin activity is suspect, test with a known inhibitor like Nocodazole.[3] |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Sensitivity | Different cell lines may exhibit varying sensitivity to tubulin inhibitors. Determine the IC50 value for your specific cell line with a dose-response experiment. |
| Compound Instability in Media | The compound may not be stable in cell culture media over long incubation periods. Consider refreshing the media with a new compound during the experiment. |
| Cell Density | Ensure consistent cell seeding density across all wells, as this can affect the outcome of cytotoxicity and cell cycle assays. |
| Contamination | Check for mycoplasma or other microbial contamination, which can impact cell health and response to treatment. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for monitoring microtubule assembly.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Positive control (e.g., Nocodazole)
-
Negative control (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, prepare the reaction mixtures in a 96-well plate. For each reaction, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control compounds.
-
Initiate the polymerization by adding cold, purified tubulin to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.[3] An increase in absorbance indicates tubulin polymerization.
Data Interpretation:
-
Vehicle Control: Should show a sigmoidal curve representing nucleation, elongation, and plateau phases.
-
This compound: Should show a dose-dependent inhibition of the rate and extent of polymerization.
-
Nocodazole: Should also inhibit polymerization.
-
Paclitaxel (if used): Should enhance polymerization, often eliminating the lag phase.
Expected Results for this compound:
| Compound | Concentration | Effect on Polymerization Rate | Effect on Max Polymerization |
| Vehicle (DMSO) | 0.5% | Normal | Baseline Max |
| This compound | 1 µM | Moderately Decreased | Moderately Decreased |
| This compound | 10 µM | Significantly Decreased | Significantly Decreased |
| Nocodazole | 10 µM | Significantly Decreased | Significantly Decreased |
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of choice (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Expected Results for Cell Cycle Analysis:
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 | 20 | 25 |
| This compound (Low Conc.) | 40 | 15 | 45 |
| This compound (High Conc.) | 20 | 10 | 70 |
Visualizations
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound| CAS NO:2773345-90-5| GlpBio [glpbio.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. maxanim.com [maxanim.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamopen.com [benthamopen.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
"Tubulin polymerization-IN-43" incubation time optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tubulin Polymerization-IN-43.
Troubleshooting Guide
Q1: I am not seeing any inhibition of tubulin polymerization with this compound. What could be the issue?
A1: Several factors could contribute to a lack of inhibitory activity. Consider the following:
-
Incorrect Incubation Time: For in vitro biochemical assays, ensure you are incubating for a sufficient duration, typically between 30 to 90 minutes.[1][2] For cell-based assays, a longer incubation of 3 to 18 hours may be necessary to observe effects on the cellular microtubule network.[3]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved. The maximum compatible DMSO concentration in most in vitro assays is 2%.[1] If the compound precipitates, it can lead to inaccurate results by causing light scattering that mimics microtubule assembly.[1]
-
Reagent Quality: Verify the quality and activity of your tubulin protein. Thawed and refrozen tubulin may lose activity.[1] If you suspect inactive tubulin, it can be centrifuged to remove aggregates.[1]
-
Assay Conditions: Confirm that the assay is performed at 37°C, as tubulin polymerization is temperature-dependent.[2]
Q2: My results are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to minor variations in experimental setup. To improve reproducibility:
-
Use Replicates: Always use duplicate or triplicate wells to identify and eliminate errors from pipetting or air bubbles.[1]
-
Consistent Reagent Handling: Avoid repeated freeze-thaw cycles of tubulin stocks.[1] Prepare fresh dilutions of this compound for each experiment.
-
Control for DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including controls.
-
Plate Temperature: Pre-warm the microtiter plate to 37°C before adding the reaction mixture to ensure efficient polymerization.[2]
Q3: I am observing an increase in signal (absorbance or fluorescence) even with high concentrations of this compound. What does this mean?
A3: An unexpected increase in signal could be due to compound precipitation.[1] To verify this, at the end of the assay, cool the plate on ice for 20-30 minutes.[1] This should depolymerize the microtubules. If the signal remains high, it is likely due to precipitated compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of tubulin polymerization.[4][5][6] It functions by binding to the colchicine-binding site on tubulin, which disrupts the formation of microtubules.[4][5] This disruption of the cellular microtubule network leads to cell cycle arrest in the G2/M phase, induces apoptosis, and can inhibit angiogenesis.[4][5]
Q2: What are the expected outcomes of a successful experiment with this compound?
A2: In a successful experiment, you should observe a dose-dependent inhibition of tubulin polymerization. In in vitro assays, this will manifest as a decrease in the rate and extent of the signal (absorbance or fluorescence) increase over time compared to the vehicle control. In cell-based assays, you would expect to see disruption of the microtubule network, leading to downstream effects like G2/M cell cycle arrest.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time can vary depending on the assay format and the specific cell line or conditions being used. It is recommended to perform a time-course experiment.
-
In Vitro Biochemical Assays: Monitor polymerization every 30 seconds for up to 90 minutes to capture the full polymerization curve (nucleation, growth, and plateau phases).[1][2] The ideal incubation time for endpoint assays would be within the steady-state phase.
-
Cell-Based Assays: Test a range of incubation times, such as 3, 6, and 18 hours, to determine when the desired cellular effect (e.g., microtubule disruption, cell cycle arrest) is most pronounced.[3]
Quantitative Data Summary
| Assay Type | Typical Incubation Time | Key Considerations |
| In Vitro Turbidity Assay | 30 - 90 minutes | Monitor in kinetic mode at 37°C.[1][2] |
| In Vitro Fluorescence Assay | ~60 minutes | Temperature-controlled plate reader required.[7] |
| Cell-Based High-Content Imaging | 3 - 18 hours | Time may need optimization to precede cytotoxicity.[3] |
| Cell-Based Cell Cycle Analysis | 24 hours | Allows for downstream effects of microtubule disruption to manifest.[8] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard tubulin polymerization assay kits.
Materials:
-
Tubulin protein (>99% pure)
-
This compound
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
DMSO (anhydrous)
-
96-well clear, flat-bottom plate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 10x stock solution of this compound in DMSO. Then, create serial dilutions in General Tubulin Buffer.
-
On ice, prepare the tubulin solution by diluting the tubulin stock to the desired final concentration in General Tubulin Buffer supplemented with 1 mM GTP.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10x compound dilutions (or vehicle control) to each well.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction.
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
2. Cell-Based Microtubule Disruption Assay (Immunofluorescence)
This protocol is a general guide for visualizing the effects of this compound on the cellular microtubule network.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
Formaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation time (e.g., 3, 6, or 18 hours).
-
After incubation, fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them for 10 minutes.
-
Block the cells for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody for 1-2 hours.
-
Wash and then incubate with the fluorescently-labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope to visualize the microtubule structure.
Visualizations
Caption: Mechanism of this compound action.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. maxanim.com [maxanim.com]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Tubulin Polymerization-IN-43 vs. Nocodazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two microtubule-targeting agents: the novel compound Tubulin polymerization-IN-43 and the well-established research tool, nocodazole. This analysis is supported by experimental data to inform research and development decisions in oncology and cell biology.
At a Glance: Key Differences and Similarities
| Feature | This compound | Nocodazole |
| Primary Mechanism | Inhibitor of tubulin polymerization | Inhibitor of tubulin polymerization |
| Binding Site | Colchicine site on β-tubulin | Colchicine site on β-tubulin |
| Cellular Effects | G2/M cell cycle arrest, apoptosis, anti-angiogenesis | G2/M cell cycle arrest, apoptosis |
| Primary Applications | Investigational anti-leukemic agent | Research tool for cell cycle synchronization |
Mechanism of Action: Disrupting the Cytoskeleton
Both this compound and nocodazole exert their effects by interfering with the dynamic process of microtubule formation. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
This compound is a recently identified inhibitor of tubulin polymerization. It binds to the colchicine site on β-tubulin, a subunit of the tubulin heterodimer. This binding prevents the incorporation of tubulin dimers into growing microtubule polymers, leading to the disruption of the cellular microtubule network. This disruption triggers a cascade of events, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis, particularly in leukemia cells. Furthermore, initial studies suggest that this compound may also possess anti-angiogenic properties.[1][2][3]
Nocodazole is a well-characterized antineoplastic agent that also functions by inhibiting tubulin polymerization. Similar to this compound, it binds to β-tubulin, preventing the formation of microtubules.[4] This disruption of microtubule dynamics leads to the arrest of cells in the G2 or M phase of the cell cycle, a property that has made it a widely used tool in cell biology for synchronizing cell populations. Prolonged exposure to nocodazole ultimately induces apoptosis.
The following diagram illustrates the shared signaling pathway of these two compounds:
Caption: Mechanism of Action for this compound and Nocodazole.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and nocodazole, focusing on their efficacy in inhibiting tubulin polymerization and their cytotoxic effects on leukemia cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) | Source |
| This compound | In vitro tubulin polymerization | Data not publicly available | - |
| Nocodazole | In vitro tubulin polymerization | ~5 | [5] |
Table 2: Cytotoxicity in Leukemia Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Source |
| This compound | Leukemia cells | Not specified | Data not publicly available | [1][2][3] |
| Nocodazole | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Induction | <16 | [3] |
| Nocodazole | HL-60 (Promyelocytic Leukemia) | Apoptosis Induction | 0.2 (at 12-20h) | [6] |
Note: Specific IC50 values for this compound are not yet publicly available and would require access to the primary research article (Wu H, et al. Eur J Med Chem. 2023 Aug 5;256:115470).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Workflow Diagram:
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute purified tubulin protein in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (typically 1 mM final concentration).
-
Dissolve this compound and nocodazole in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, combine the tubulin solution, GTP, and the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known tubulin inhibitor).
-
-
Polymerization and Measurement:
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340-350 nm over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compounds.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured cells.
Workflow Diagram:
Caption: Workflow for a cell viability (MTT) assay.
Methodology:
-
Cell Seeding:
-
Plate leukemia cells (e.g., K562, HL-60) in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and nocodazole for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment:
-
Culture leukemia cells and treat them with this compound, nocodazole, or a vehicle control for a defined period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membranes.
-
-
DNA Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
-
Data Analysis:
-
Generate DNA content histograms from the flow cytometry data.
-
Quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine the phase of cell cycle arrest.
-
Conclusion
Both this compound and nocodazole are effective inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis. Nocodazole is a well-established and valuable tool for basic research, particularly for cell synchronization. This compound is a promising new agent with potential therapeutic applications in leukemia, although more comprehensive public data is needed to fully assess its potency and selectivity in comparison to existing compounds. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these and other microtubule-targeting agents.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. Leukaemic cells from chronic lymphocytic leukaemia patients undergo apoptosis following microtubule depolymerization and Lyn inhibition by nocodazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Tubulin Polymerization Inhibitors: A Cross-Validation of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of five well-characterized tubulin polymerization inhibitors: Colchicine, Vincristine, Paclitaxel (a microtubule stabilizer included for its contrasting mechanism), Nocodazole, and Combretatin A4. The information presented is based on publicly available preclinical data to assist researchers in evaluating and selecting appropriate compounds for their studies.
Executive Summary
Tubulin polymerization is a critical process for cell division, making it an attractive target for anticancer drug development. This guide compares the performance of five key modulators of tubulin dynamics, highlighting their mechanisms of action, potency in inhibiting tubulin polymerization, and cytotoxic effects on various cancer cell lines, including multidrug-resistant (MDR) variants. In vivo efficacy in preclinical models is also summarized to provide a broader context of their potential therapeutic utility.
Comparative Performance Data
The following tables summarize the quantitative data for the selected tubulin-targeting agents. IC50 values represent the half-maximal inhibitory concentration and are indicative of a compound's potency.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site on Tubulin | Mechanism of Action | Tubulin Polymerization IC50 |
| Colchicine | Colchicine Site | Inhibits polymerization | ~1 µM[1] |
| Vincristine | Vinca Alkaloid Site | Inhibits polymerization | ~1 µM[1] |
| Paclitaxel | Taxane Site | Promotes polymerization (stabilizer) | Not Applicable (Promoter) |
| Nocodazole | Colchicine Site | Inhibits polymerization | ~5 µM[1] |
| Combretastatin A4 | Colchicine Site | Inhibits polymerization | ~2.5 µM[1] |
Table 2: Cytotoxicity (IC50) in Selected Human Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | A375 (Melanoma) | Multidrug-Resistant (MDR) Cell Lines |
| Colchicine | 12.2 nM[2] | - | - | 10.6 ± 1.8 nM[3] | Potency reduced in Pgp-overexpressing cells[4] |
| Vincristine | 40 nM[5] | 5 nM[5] | - | - | Activity reduced in Pgp-overexpressing cells[6] |
| Paclitaxel | 4-24 nM (48h)[7] | - | - | - | Substrate for Pgp efflux pump, leading to resistance[6] |
| Nocodazole | - | - | - | 0.2 µM[8] | - |
| Combretastatin A4 | - | 7 nM[9] | - | - | Effective against some MDR cell lines[10] |
Table 3: In Vivo Efficacy in Preclinical Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing & Administration | Key Findings |
| Colchicine | Gastric Cancer (NCI-N87) | Nude Mice | 0.05 or 0.10 mg/kg/day | Suppressed tumor growth[11] |
| Vincristine | Melanoma (M14) | Mice | - | Marked reduction in tumor growth in sensitive lines[6] |
| Paclitaxel | Lung Cancer (A549, NCI-H460) | Nude Mice | 12-24 mg/kg/day, i.v. for 5 days | Significant tumor growth inhibition[7] |
| Nocodazole | - | - | - | Primarily used in in vitro studies |
| Combretastatin A4 | Colon Cancer (SW620) | Nude Mice | 100 mg/kg, i.p. (as prodrug) | Caused extensive hemorrhagic necrosis and tumor growth delay[12] |
Mechanism of Action and Signaling Pathways
Tubulin inhibitors disrupt the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. This interference leads to a cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
Microtubule Disruption and Mitotic Arrest
Caption: General mechanism of action for tubulin polymerization inhibitors.
Apoptosis Signaling Pathways
The prolonged mitotic arrest triggered by tubulin inhibitors activates the intrinsic pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Key events in the apoptosis signaling pathway initiated by tubulin inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
General Protocol:
-
Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.
-
A reaction buffer containing GTP (essential for polymerization) and a fluorescent reporter (e.g., DAPI, which preferentially binds to polymerized tubulin) is prepared.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C in a microplate reader.
-
The change in absorbance (at 340 nm) or fluorescence is monitored over time.
-
Inhibitors of polymerization will show a decrease in the rate and extent of the signal increase compared to a vehicle control. Microtubule stabilizers like Paclitaxel will show an enhanced signal.
Caption: A simplified workflow for an in vitro tubulin polymerization assay.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is cytotoxic to a population of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
General Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Principle: A fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide, PI) is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA in each cell.
General Protocol:
-
Cells are treated with the test compound for a specific duration.
-
Both adherent and floating cells are collected, washed, and fixed (e.g., with cold ethanol).
-
The fixed cells are treated with RNase to remove RNA and then stained with a DNA-binding dye like PI.
-
The fluorescence intensity of individual cells is measured by a flow cytometer.
-
A histogram of cell count versus fluorescence intensity is generated, showing distinct peaks for G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Treatment with tubulin inhibitors typically results in an accumulation of cells in the G2/M peak.
References
- 1. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evading Pgp activity in drug-resistant cancer cells: a structural and functional study of antitubulin furan metotica compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of cyclin B1/Cdc2 in mediating Bcl-XL phosphorylation and apoptotic cell death following nocodazole-induced mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
A Comparative Guide to Tubulin Polymerization Inhibitors: Tubulin polymerization-IN-43 vs. Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of tubulin polymerization: "Tubulin polymerization-IN-43" and the well-established anti-cancer drug, Vincristine. The objective is to present a clear, data-driven comparison of their potency, mechanism of action, and the experimental methods used to evaluate their efficacy.
Quantitative Comparison of Inhibitory Activity
| Compound | IC50 (Tubulin Polymerization) | Binding Site on Tubulin | Mechanism of Action |
| This compound | Not Publicly Available | Colchicine Site | Inhibits microtubule formation by binding to the colchicine site on β-tubulin. |
| Vincristine | High Affinity (Ki = 85 nM for microtubule binding); IC50 of related Vinblastine is ~0.43 µM | Vinca Alkaloid Binding Site | Binds to the vinca alkaloid site on β-tubulin, leading to the destabilization of microtubules and prevention of their formation. |
Note: The IC50 value for Vinblastine is provided as a reference for the potency of vinca alkaloids in inhibiting tubulin polymerization[1]. Vincristine has been shown to have the highest overall affinity for tubulin when compared to Vinblastine and Vinorelbine[2].
Mechanism of Action and Binding Sites
Both "this compound" and Vincristine exert their effects by disrupting the dynamic process of tubulin polymerization, which is essential for mitotic spindle formation and cell division. However, they achieve this through interaction with distinct binding sites on the tubulin heterodimer.
-
This compound targets the colchicine binding site on β-tubulin. Compounds that bind to this site are known to inhibit the assembly of tubulin into microtubules.
-
Vincristine , a member of the vinca alkaloid family, binds to a separate and distinct vinca alkaloid binding site on β-tubulin. This binding event leads to the destabilization of existing microtubules and prevents the polymerization of tubulin dimers.
The differing binding sites suggest that these two compounds may have different downstream effects and could potentially be used in combination to overcome resistance mechanisms.
Experimental Protocols
The following is a generalized protocol for an in vitro tubulin polymerization assay, a common method used to determine the IC50 values of compounds like "this compound" and Vincristine.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
Objective: To measure the inhibitory effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate) solution
-
Glycerol
-
Test compounds (this compound, Vincristine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin stock solution at a concentration of 3-5 mg/mL in General Tubulin Buffer on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
General Tubulin Buffer
-
Glycerol (to promote polymerization, e.g., final concentration of 10%)
-
GTP (final concentration of 1 mM)
-
Test compound at various concentrations or vehicle control.
-
-
-
Initiation of Polymerization:
-
Add the purified tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin (microtubules).
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) or the plateau of absorbance for each concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the biological pathway involved, the following diagrams are provided.
References
Confirming Colchicine-Site Binding of Novel Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the binding of novel compounds, such as the hypothetical "Tubulin Polymerization-IN-43" (referred to herein as Compound-X), to the colchicine site on β-tubulin. By comparing its activity with established colchicine-site inhibitors, researchers can effectively characterize new therapeutic candidates.
Performance Comparison of Tubulin Inhibitors
The efficacy of a novel tubulin polymerization inhibitor can be benchmarked against well-characterized compounds that bind to the colchicine site. The following table summarizes typical quantitative data for a hypothetical inhibitor, Compound-X, in comparison to the known colchicine-site binders, colchicine and Combretastatin A-4 (CA-4).
| Compound | Tubulin Polymerization IC50 (μM) | Antiproliferative Activity (IC50, various cell lines, nM) | Binding Affinity (Kd, μM) |
| Compound-X (Hypothetical) | 1.5 - 3.0 | 10 - 100 | 0.5 - 1.5 |
| Colchicine | ~1 - 5 | 5 - 50 | ~0.3 |
| Combretastatin A-4 (CA-4) | ~1 - 2.5 | 1 - 10 | ~0.4 |
Note: IC50 and Kd values can vary depending on the specific cell line, experimental conditions, and assay used.
Experimental Protocols for Confirmation of Colchicine-Site Binding
To validate that a compound binds at the colchicine site of tubulin, a series of biochemical and cell-based assays are typically employed.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules.
Methodology:
-
Purified tubulin (e.g., from bovine brain) is kept in a low-temperature buffer to prevent spontaneous polymerization.
-
The tubulin solution is mixed with GTP and the test compound (e.g., Compound-X) at various concentrations.
-
The mixture is then warmed to 37°C to initiate polymerization.
-
The increase in turbidity, which corresponds to microtubule formation, is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
The concentration of the compound that inhibits polymerization by 50% (IC50) is determined from the dose-response curve.
Competitive Binding Assay with a Fluorescent Probe
This assay determines if the test compound competes with a known colchicine-site ligand. A common probe is 2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), a colchicine analog, or other fluorescent probes that bind to the colchicine site.
Methodology:
-
Purified tubulin is incubated with the fluorescent colchicine-site probe, leading to an increase in fluorescence intensity.
-
The test compound (Compound-X) is then added at increasing concentrations to the tubulin-probe complex.
-
If Compound-X binds to the colchicine site, it will displace the fluorescent probe, resulting in a dose-dependent decrease in fluorescence.
-
The binding affinity (Ki or IC50 for displacement) of the test compound can be calculated from this data. A known colchicine-site binder (e.g., podophyllotoxin) is used as a positive control, and a compound that binds to a different site (e.g., paclitaxel) can be used as a negative control.[1]
Cell Cycle Analysis by Flow Cytometry
Colchicine-site inhibitors are known to disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase.[2][3]
Methodology:
-
Cancer cell lines (e.g., HeLa, MCF-7) are treated with the test compound (Compound-X) at various concentrations for a specified period (e.g., 24 hours).
-
The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry.
-
A significant increase in the percentage of cells in the G2/M phase compared to untreated control cells indicates that the compound is interfering with mitosis, a hallmark of microtubule-targeting agents.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments to confirm a novel compound as a colchicine-site tubulin polymerization inhibitor.
Caption: Workflow for confirming a colchicine-site tubulin inhibitor.
Signaling Pathway of Colchicine-Site Inhibitors
Inhibitors that bind to the colchicine site on β-tubulin prevent the tubulin dimers from polymerizing into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis.
Caption: Signaling pathway of colchicine-site tubulin inhibitors.
References
Safety Operating Guide
Safe Disposal of Tubulin Polymerization-IN-43: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of Tubulin polymerization-IN-43, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulations.
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it is critical to recognize that compounds designed to inhibit tubulin polymerization are frequently cytotoxic.[1] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell-cycle arrest and cell death.[2][3] Therefore, as a precautionary measure, it is recommended to handle and dispose of this compound as a cytotoxic and hazardous chemical waste.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing exposure.
Recommended PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from splashes.
-
Respiratory Protection: A fume hood should be used when handling the pure compound or creating solutions.
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure. The work surface should be covered with a disposable absorbent pad to contain any spills.[4]
II. Waste Segregation and Containerization
Proper segregation of waste is paramount to prevent accidental exposure and to ensure that waste is treated by the appropriate disposal stream.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Puncture-resistant, leak-proof container | "Cytotoxic Waste," "Chemotherapy Waste," or "Biohazard" |
| (Contaminated gloves, wipes, etc.) | with a secure lid. | with the cytotoxic symbol.[4][5] |
| Liquid Waste | Leak-proof, screw-cap container (e.g., bottle) | "Cytotoxic Waste," "Hazardous Waste" |
| (Unused solutions, etc.) | compatible with the solvent. | |
| Sharps Waste | Designated sharps container | "Chemo Sharps" or "Cytotoxic Sharps"[6][7] |
| (Contaminated needles, etc.) |
III. Step-by-Step Disposal Procedures
A. Solid Waste Disposal
-
Collection: Place all contaminated solid waste, such as gloves, disposable lab coats, bench paper, and pipette tips, into a designated, clearly labeled cytotoxic waste container.[6][7]
-
Container Sealing: Once the container is full (do not overfill), securely seal the lid.
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until it is collected by a certified hazardous waste disposal service.
B. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized before disposal.
-
Storage: Tightly cap the container and store it in a secondary containment bin in a designated hazardous waste accumulation area.
C. Sharps Waste Disposal
-
Immediate Disposal: Immediately place all contaminated sharps, including needles, syringes, and glass vials, into a designated "Chemo Sharps" container.[6]
-
Do Not Recap: Never recap, bend, or break used needles.
-
Container Management: Once the sharps container is three-quarters full, seal it securely for disposal.
IV. Decontamination and Spill Management
In the event of a spill, it is crucial to act quickly and safely to decontaminate the area.
Spill Cleanup Protocol:
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Containment: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Decontamination: Use a suitable deactivating solution (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate) or a detergent solution to clean the spill area.
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.[4]
V. Final Disposal Pathway
Cytotoxic waste should never be disposed of in the regular trash or poured down the drain.[4] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[4][5] This process ensures the complete destruction of the hazardous compounds. Arrange for a certified hazardous waste management company to collect and dispose of all waste streams containing this compound.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Tubulin polymerization-IN-43
Essential Safety and Handling Guide for Tubulin Polymerization-IN-43
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 2773345-90-5). While the supplier's Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, its mechanism of action as a potent tubulin polymerization inhibitor warrants rigorous handling procedures to minimize occupational exposure.[1] Tubulin inhibitors are biologically active molecules designed to interfere with cellular processes and are commonly used in cancer research.[2][3][4] Therefore, treating this compound with the caution afforded to cytotoxic agents is a prudent laboratory practice.
Hazard Classification and Prudent Practices
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, it is a potent compound that disrupts cellular microtubule networks by targeting the colchicine binding site.[2] This action can arrest the cell cycle and induce apoptosis (programmed cell death).[2][5] Due to this high biological activity, minimizing direct contact and aerosol inhalation is critical.
Personal Protective Equipment (PPE) Recommendations
The following PPE recommendations are based on best practices for handling potent, biologically active, or cytotoxic compounds in a research setting.[6][7][8]
Table 1: PPE for Routine Handling of this compound
| PPE Category | Specification | Rationale |
| Lab Attire | Full-length pants and closed-toe shoes.[7] | Protects skin from accidental spills. |
| Hand Protection | Double gloving with powder-free nitrile gloves. Change gloves immediately if contaminated.[9] | Prevents skin contact and absorption. The outer glove is removed in case of a spill, keeping the inner glove clean. |
| Body Protection | Disposable, solid-front, back-closing laboratory coat.[9] | Provides a barrier against splashes and contamination of personal clothing. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a face shield.[9] | Protects eyes from splashes of the compound in solid or solution form. |
| Respiratory | Not required for handling small quantities in a certified chemical fume hood. Use a NIOSH-approved respirator for aerosols.[10] | A fume hood provides primary containment. A respirator is necessary if there's a risk of generating dust or aerosols outside of a hood. |
Table 2: PPE for Spill or Emergency Situations
| PPE Category | Specification | Rationale |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene).[6] | Provides enhanced protection during cleanup of larger spills. |
| Body Protection | Impervious gown or chemical-resistant coveralls.[9][11] | Offers greater protection against widespread contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[9] | Ensures complete protection of the eyes and face from splashes. |
| Respiratory | NIOSH-approved respirator with particulate filters (e.g., N95) for solid spills.[9] | Prevents inhalation of the powdered compound. |
Operational and Disposal Plans
Following a clear, step-by-step procedure is essential for safely handling this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Assemble all necessary materials (vials, solvents, pipettes, waste containers) before retrieving the compound.
-
Don the appropriate PPE as outlined in Table 1.
-
-
Handling the Compound :
-
Weighing (Solid Form) : Perform all weighing of the powdered compound within a fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Reconstitution : Add solvent slowly to the vial to avoid splashing. The compound is a solid powder at room temperature.[5] For creating stock solutions, store them at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[12]
-
-
Post-Handling :
-
Wipe down the work surface with an appropriate cleaning agent (e.g., 70% ethanol) after completion of work.
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the lab coat and inner gloves, disposing of the gloves in the chemical waste.
-
Wash hands thoroughly with soap and water.[10]
-
Disposal Plan
-
Solid Waste : All contaminated disposables, including pipette tips, tubes, gloves, and lab coats, must be collected in a clearly labeled hazardous chemical waste container.
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container.
-
Disposal Method : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste. Do not pour solutions down the drain or dispose of solid waste in regular trash.
Visual Workflow and Pathway Diagrams
To clarify the procedural flow and the compound's mechanism, the following diagrams have been generated.
Caption: Safe handling workflow for this compound.
Caption: Mechanism of action for this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. halyardhealth.com [halyardhealth.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
